molecular formula C9H9N3 B6252578 4-(4-methylphenyl)-2H-1,2,3-triazole CAS No. 59066-81-8

4-(4-methylphenyl)-2H-1,2,3-triazole

Cat. No.: B6252578
CAS No.: 59066-81-8
M. Wt: 159.2
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Description

4-(4-methylphenyl)-2H-1,2,3-triazole is a chemical compound from the 1,2,3-triazole family, which serves as a versatile scaffold in medicinal chemistry and drug discovery research . The 1,2,3-triazole core is considered a privileged structure in the design of novel bioactive molecules due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . Researchers value this moiety for its high chemical stability and its role as a bioisostere for amide, ester, and other heterocyclic functional groups, which can improve the physicochemical properties and pharmacokinetics of lead compounds . Compounds containing the 1,2,3-triazole structure, such as this derivative, have been extensively investigated for their diverse biological activities. Scientific studies on analogous structures have demonstrated potential in anticancer research, where some 1,2,3-triazole derivatives have shown activity against various human tumor cell lines, including melanoma, colon, and breast cancer models . The mechanism of action for such activity often involves the inhibition of key enzymes like kinase . Beyond oncology, this structural motif is a key intermediate for synthesizing molecules explored for antimicrobial, antiviral, and anti-inflammatory applications . This product is intended for use in chemical synthesis and biological screening as a building block for constructing more complex molecular architectures. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

59066-81-8

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-(4-methylphenyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-(4-methylphenyl)-2H-1,2,3-triazole requires a fundamental understanding of its structural dynamics, synthesis, and utility. As a nitrogen-rich heterocycle, this compound serves as a critical scaffold in both medicinal chemistry and materials science. This guide explores the mechanistic causality behind its tautomeric behavior, details a self-validating synthetic protocol, and outlines its advanced applications.

Structural Biology and Tautomeric Dynamics

The 1,2,3-triazole core is defined by annular prototropic tautomerism, meaning the molecule exists in a dynamic equilibrium between its 1H and 2H forms[1]. While often drawn interchangeably in literature, the specific tautomeric state dictates the molecule's physicochemical properties, solubility, and receptor-binding profile.

Mechanistic Causality of Tautomer Stability: The 2H-tautomer (4-(4-methylphenyl)-2H-1,2,3-triazole) is thermodynamically favored in the gas phase and in non-polar environments by approximately 3.5–4.5 kcal/mol compared to the 1H-form[1]. This preference arises from the minimization of dipole-dipole repulsions and a highly symmetric distribution of electron density across the triazole ring.

Conversely, the 1H-tautomer possesses a significantly larger dipole moment (


 D vs. 

D for the 2H-form)[1]. Because of this, the 1H-form is preferentially stabilized in polar solvents and the solid state, where intermolecular dipole interactions and hydrogen bonding lower the system's overall energy[1].

Tautomerism Node1 4-(4-Methylphenyl)-1H-1,2,3-triazole (Polar Solvents / Solid State) High Dipole Moment Node2 4-(4-Methylphenyl)-2H-1,2,3-triazole (Gas Phase / Non-Polar Solvents) Thermodynamically Favored Node1->Node2 Proton Migration ΔE ≈ -3.5 to -4.5 kcal/mol

Tautomeric equilibrium dynamics between the 1H and 2H forms of the 1,2,3-triazole core.

Physicochemical Properties & Spectroscopic Profile

To ensure accurate characterization during synthesis and application, the quantitative data for the 4-(4-methylphenyl)-1,2,3-triazole system is summarized below[2]:

PropertyValue
Chemical Name 4-(4-Methylphenyl)-2H-1,2,3-triazole (Equilibrates with 1H form)
CAS Number 5301-96-2[2]
Molecular Formula C9H9N3[2]
Molecular Weight 159.19 g/mol [2]
Typical 1H NMR (CDCl3)

2.37 (s, 3H, CH3), 7.2-7.8 (m, 4H, ArH), 8.0-8.6 (s, 1H, Triazole-H)[3][4]

Synthesis Workflows & Mechanistic Causality

Direct synthesis of N-H 1,2,3-triazoles using hydrazoic acid is highly hazardous due to its explosive and toxic nature. Therefore, modern synthetic workflows utilize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) combined with a removable azide surrogate (e.g., trimethylsilyl azide, TMS-N3) to yield the free N-H triazole safely[3].

Self-Validating Protocol: Step-by-Step Methodology

  • Reagent Preparation: In a reaction flask, dissolve 4-ethynyltoluene (1.0 equiv) and TMS-N3 (1.2 equiv) in a miscible solvent system of tert-butanol and water (1:1 v/v)[3].

    • Causality: The biphasic nature of t-BuOH/H2O is crucial. The t-BuOH solubilizes the organic alkyne, while the water solubilizes the copper catalyst, ensuring homogeneity at the interface[3].

  • Catalyst Generation: Add CuSO4·5H2O (5 mol%) and sodium ascorbate (10 mol%) to the mixture[3].

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) and ensures a high-yielding, regioselective [3+2] cycloaddition[3].

  • Cycloaddition: Stir the mixture at room temperature. The reaction is self-validating; complete consumption of the alkyne can be monitored via TLC. The intermediate formed is 1-TMS-4-(4-methylphenyl)-1H-1,2,3-triazole.

  • Deprotection: Add a desilylating agent such as TBAF (Tetrabutylammonium fluoride) or dilute aqueous HCl.

    • Causality: The fluoride ion or acid selectively cleaves the labile N-Si bond, liberating the free N-H triazole.

  • Isolation & Equilibration: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Upon dissolution in non-polar media or transition to the gas phase, the compound naturally equilibrates to the thermodynamically favored 2H-tautomer[1].

SynthesisWorkflow A Step 1: Reagent Preparation 4-Ethynyltoluene + TMS-Azide B Step 2: CuAAC Catalysis CuSO4 / Sodium Ascorbate in t-BuOH/H2O A->B Mix at RT C Step 3: Cycloaddition Formation of 1-TMS-4-(p-tolyl)-1,2,3-triazole B->C Cu(I) Catalysis D Step 4: Deprotection TBAF or Acidic Cleavage of TMS C->D Add Deprotecting Agent E Step 5: Tautomerization Equilibration to 2H-Tautomer D->E Spontaneous Equilibrium F Step 6: Isolation & Purification Extraction, Washing, and Crystallization E->F Workup

Experimental workflow for synthesizing 4-(4-methylphenyl)-2H-1,2,3-triazole via CuAAC.

Applications in Drug Development & Materials Science

Medicinal Chemistry (Bioisosterism): The 1,2,3-triazole ring is a robust bioisostere for amide bonds, esters, and other heterocycles[4]. Because it lacks the susceptibility to hydrolytic cleavage by esterases and amidases, incorporating the 4-(4-methylphenyl)-2H-1,2,3-triazole scaffold dramatically improves the metabolic stability of drug candidates. Derivatives of the p-tolyl-triazole scaffold have demonstrated potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (Hep-G2)[4].

Materials Science (Corrosion Inhibition): Beyond biological applications, 4-(4-methylphenyl)-2H-1,2,3-triazole functions as a highly effective corrosion inhibitor for industrial metals such as steel and copper[4].

  • Causality: The nitrogen-rich triazole core contains lone pairs that coordinate strongly with empty d-orbitals on transition metal surfaces. This coordination forms a stable, protective passivation layer that physically blocks oxidative species and resists thermal degradation[4].

References

  • [3] Title: Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. Source: MDPI. URL:[Link]

  • [1] Title: Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. Source: NIH / PMC. URL:[Link]

  • [2] Title: 4-(4-Methylphenyl)-1H-1,2,3-triazole, 95% Purity. Source: CP Lab Safety. URL:[Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-methylphenyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-methylphenyl)-2H-1,2,3-triazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, a step-by-step experimental protocol for data acquisition, and insights into the structural elucidation of this heterocyclic compound.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of molecular structures in solution.[1][2][3] For novel heterocyclic compounds such as 4-(4-methylphenyl)-2H-1,2,3-triazole, which are of significant interest in medicinal chemistry and materials science, a thorough understanding of their NMR spectra is paramount for confirming their synthesis and purity. This guide will delve into the nuanced spectral features of the title compound, providing a framework for its confident identification and characterization.

A critical aspect of the NMR spectroscopy of 1,2,3-triazoles is the phenomenon of tautomerism. The unsubstituted 1,2,3-triazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms significantly influences the electronic environment of the ring atoms and, consequently, their NMR chemical shifts. For 4-substituted-1,2,3-triazoles, the 2H-tautomer is often the more stable form, leading to a symmetrical substitution pattern on the triazole ring. This guide will focus on the spectral data of the predominant 2H-tautomer of 4-(4-methylphenyl)-2H-1,2,3-triazole.

Molecular Structure and Tautomerism

The structure of 4-(4-methylphenyl)-2H-1,2,3-triazole is characterized by a p-tolyl group attached to the C4 position of a 2H-1,2,3-triazole ring. The tautomeric equilibrium between the 1H- and 2H-forms is a key consideration in its spectral analysis.

Caption: Workflow for NMR sample preparation and data acquisition.

5.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.

5.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

Synthesis of 4-(4-methylphenyl)-2H-1,2,3-triazole

A common and efficient method for the synthesis of 1,4-disubstituted-1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. The synthesis of 4-(4-methylphenyl)-1H-1,2,3-triazole (which exists in equilibrium with the 2H-tautomer) can be achieved by reacting 4-methylphenylacetylene with an azide source, such as sodium azide, in the presence of a copper(I) catalyst.

It is important to be aware of potential impurities from the synthesis, such as unreacted starting materials or byproducts, which could appear in the NMR spectrum. A thorough purification, typically by recrystallization or column chromatography, is essential to obtain a pure sample for NMR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for 4-(4-methylphenyl)-2H-1,2,3-triazole. By understanding the predicted chemical shifts, multiplicities, and integration values, researchers can confidently identify and characterize this important heterocyclic compound. The detailed experimental protocol offers a reliable method for acquiring high-quality NMR data. As a powerful tool in chemical analysis, NMR spectroscopy remains indispensable for the structural elucidation of novel molecules in drug discovery and development.

References

Sources

Engineering 4-Tolyl Substituted 1,2,3-Triazoles: A Technical Guide to Catalytic Synthesis and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is a cornerstone of modern click chemistry, providing robust heterocyclic scaffolds for drug discovery, materials science, and bioconjugation. Specifically, the 4-tolyl substituted 1,2,3-triazole derivative—characterized by a para-methylphenyl group at the C-4 position—imparts unique lipophilic and electronic properties that enhance biological activity, such as in novel antifungal and anticancer agents[1],[2]. This whitepaper provides an in-depth analysis of the mechanistic rationale, quantitative yield comparisons, and self-validating experimental protocols required to synthesize these molecules with high fidelity.

Mechanistic Rationale of CuAAC for Tolyl Substrates

The formation of 4-tolyl-1H-1,2,3-triazoles is almost exclusively achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). When utilizing 4-ethynyltoluene as the terminal alkyne, the weakly electron-donating nature of the para-methyl group slightly enriches the electron density of the alkyne.

Causality in Catalyst Selection:

  • In Situ Cu(I) Generation: Cu(II) salts (like CuSO₄) are reduced to the active Cu(I) species by sodium ascorbate. This continuous reduction is critical because it prevents the disproportionation of Cu(I) and suppresses the oxidative Glaser coupling of the 4-ethynyltoluene[1].

  • Ligand Stabilization: The addition of tris(benzyltriazolylmethyl)amine (TBTA) is often required. TBTA acts as a tetradentate ligand that encapsulates the Cu(I) center, shielding it from oxidation and accelerating the cycloaddition step by stabilizing the intermediate copper-acetylide complex[1].

Catalytic Workflow & Pathway

The sequence of transformations from the native 4-ethynyltoluene to the final 1,4-disubstituted triazole involves a highly ordered metallacycle. The logical flow of this catalytic cycle is visualized below.

CuAAC_Mechanism A 1. Substrates 4-Ethynyltoluene + Azide C 3. Activation Formation of Cu-Acetylide A->C B 2. Catalyst Generation Cu(II) + NaAsc -> Cu(I) B->C D 4. Cycloaddition Azide Coordination & Metallacycle C->D E 5. Protonation/Deuteration Product Release D->E E->B Cu(I) Regeneration F 1,4-Disubstituted 4-Tolyl-1,2,3-Triazole E->F

Workflow of the CuAAC catalytic cycle for 4-tolyl-1,2,3-triazole synthesis.

Quantitative Data: Yields & Reaction Conditions

The choice of solvent and catalyst system drastically impacts the thermodynamic efficiency of the cycloaddition. The table below summarizes quantitative data extracted from optimized literature protocols for 4-tolyl substituted triazoles.

Substrate 1 (Alkyne/Azide)Substrate 2 (Azide/Alkyne)Catalyst SystemSolvent SystemYieldRef
Prop-2-yn-1-yl(p-tolyl)sulfaneAromatic azidesCuSO₄·5H₂O / NaAsc / TBTAH₂O / tBuOH / CH₂Cl₂ (1:2:8)89–93%[1]
4-Tolyl azide2-methylbut-3-yn-2-olCu(OAc)₂ / NaAscCH₂Cl₂ / H₂O (1:1)78%[2]
4-EthynyltoluenePhenyl azideCuSO₄ / NaAscCH₂Cl₂ / D₂O (Biphasic)>90%[3]
4-EthynyltolueneAzido-L-ascorbic acidCu(OAc)₂ (Flow-Ultrasonic)CH₃OH45%[4]

Self-Validating Experimental Protocols

Protocol A: Standard Biphasic Synthesis of 4-((p-tolylthio)methyl)-1H-1,2,3-triazoles

This protocol utilizes a ternary solvent system to maximize reactant solubility while maintaining an aqueous interface for the catalyst[1].

Step-by-Step Methodology:

  • Preparation: Charge a three-necked round-bottom flask with prop-2-yn-1-yl(p-tolyl)sulfane (1.0 equiv) and the desired aromatic azide (1.0 equiv).

  • Catalyst Assembly: Add sodium ascorbate (0.3 equiv) and TBTA (0.15 equiv) to the flask.

  • Solvent Addition: Suspend the mixture in a solvent system of H₂O/tBuOH/CH₂Cl₂ (1:2:8 ratio, 30 mL). Causality: The biphasic nature ensures the organic reactants are dissolved in the organic phase, while the water-soluble sodium ascorbate continuously reduces Cu(II) to Cu(I) at the interface, preventing catalyst degradation[1].

  • Deoxygenation: Evacuate and flush the flask with argon repeatedly for three cycles. Causality: Removing oxygen is critical to prevent the competitive oxidative coupling of terminal alkynes and the oxidation of the active Cu(I) species[1].

  • Initiation: Add CuSO₄·5H₂O (0.15 equiv) and stir the mixture for 48 hours at room temperature in the dark.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) and Infrared (IR) Spectroscopy. The complete disappearance of the characteristic azide stretching frequency (~2100 cm⁻¹) serves as an internal validation that the cycloaddition is complete.

Protocol B: Regioselective C-5 Deuteration via CuAAC

Isotopic labeling at the C-5 position of the triazole ring is highly valuable for pharmacokinetic tracking. This protocol leverages the cuprated intermediate to capture deuterium[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-ethynyltoluene (1.0 equiv) and phenyl azide (1.0 equiv) in anhydrous CH₂Cl₂.

  • Aqueous Catalyst Phase: Prepare a solution of CuSO₄ and sodium ascorbate in D₂O (99.8% D).

  • Biphasic Mixing: Combine the organic and aqueous phases. Causality: Using CH₂Cl₂ instead of polar aprotic solvents (like CH₃CN) prevents the unwanted reduction of the azide, while D₂O serves as an infinite deuterium sink for the intermediate[3].

  • Reaction: Stir vigorously at room temperature. The cuprated triazole intermediate captures deuterium from the D₂O phase during the final metal-cleavage step.

  • Self-Validation Checkpoint: Isolate the product and analyze via ¹H NMR. The absence of the characteristic C-5 triazole proton singlet (typically around δ 7.5–8.5 ppm) and the presence of the tolyl methyl singlet (δ 2.38 ppm) confirms absolute regioselective deuteration[3].

Advanced Methodologies: Flow Chemistry Limitations

While batch processing remains the standard, continuous flow chemistry combined with ultrasonic irradiation has been explored to scale up click reactions. However, researchers attempting to synthesize 4-tolyl-1,2,3-triazolyl appended L-ascorbic acid derivatives using micro-flow reactors encountered distinct limitations. When reacting azido-functionalized L-ascorbic acid with 4-ethynyltoluene under continuous flow (0.5 μL/min, 50 °C), the yield plateaued at 45%[4].

Causality: While flow chemistry improves mass transfer and local heating, the steric bulk and specific electronic profile of the p-methylphenyl moiety can hinder the rapid kinetics required for high-throughput flow micro-reactors, indicating that traditional batch reactions (or highly optimized residence times) are sometimes necessary for specific tolyl-substituted substrates[4].

References

  • [1] Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. National Institutes of Health (PMC). URL:[Link]

  • [2] Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. National Institutes of Health. URL:[Link]

  • [4] Continuous flow-ultrasonic synergy in click reactions for the synthesis of novel 1,2,3-triazolyl appended 4,5-unsaturated L-ascorbic acid derivatives. RSC Publishing. URL:[Link]

  • [3] Synthesis of Deuterated 1,2,3-Triazoles. National Institutes of Health (PMC). URL:[Link]

Sources

Biological Activity Potential of 4-(4-Methylphenyl)-2H-1,2,3-Triazole Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 1,2,3-triazole ring is widely recognized in medicinal chemistry as a "privileged scaffold" due to its metabolic stability, capacity for hydrogen bonding, and ability to mimic peptide bonds.[1] Within this class, the 4-(4-methylphenyl)-1,2,3-triazole moiety (often referred to as the p-tolyl-triazole pharmacophore) represents a critical structural motif. The addition of the para-methyl group modulates lipophilicity (


) and steric bulk without introducing significant electronic deactivation, making it an ideal probe for hydrophobic pockets in enzyme active sites.

This guide analyzes the therapeutic potential of this specific pharmacophore, focusing on its dual-action mechanism in angiogenesis inhibition (MetAP2) and antimicrobial activity (CYP51 inhibition) .

Chemical & Structural Basis

Electronic and Steric Properties

The 1,2,3-triazole ring exhibits a large dipole moment (~5 D), allowing it to participate in dipole-dipole interactions and hydrogen bonding.

  • Bioisosterism: It acts as a robust bioisostere for amide bonds (

    
    ), maintaining the distal geometry of substituents while resisting hydrolytic cleavage by peptidases.
    
  • The p-Tolyl Contribution: The 4-methylphenyl group at the C4 position provides a distinct hydrophobic handle. Unlike electron-withdrawing substituents (e.g.,

    
    , 
    
    
    
    ), the methyl group is electron-donating via hyperconjugation, slightly increasing the electron density of the triazole ring and enhancing
    
    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in target proteins.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the core SAR features of the pharmacophore.

SAR_Map Core 1,2,3-Triazole Core (Bioisostere of Amide) N1 N1 Position (Linker/Diversity Point) Core->N1 Solubilizing Groups C4 C4 Position (Aryl Attachment) Core->C4 Regioselective Synthesis Tolyl 4-Methylphenyl Group (Hydrophobic Interaction) C4->Tolyl Pi-Stacking Methyl p-Methyl substituent (+I Effect, Lipophilicity) Tolyl->Methyl Steric fit in hydrophobic pockets

Figure 1: SAR Map of the 4-(4-methylphenyl)-1,2,3-triazole pharmacophore highlighting key interaction zones.

Therapeutic Applications & Mechanisms[1][2][3]

Anticancer Activity: Angiogenesis Inhibition

One of the most potent applications of 4-aryl-1,2,3-triazoles is the reversible inhibition of Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is essential for the post-translational processing of proteins required for endothelial cell proliferation.

  • Mechanism: The triazole nitrogen coordinates with the divalent metal ions (Co²⁺ or Mn²⁺) in the MetAP2 active site, while the p-tolyl group occupies a hydrophobic pocket adjacent to the metal center.

  • Outcome: Inhibition of MetAP2 leads to cell cycle arrest in the G1 phase and suppression of angiogenesis (blood vessel formation) in tumors.

MetAP2_Pathway Drug 4-(4-methylphenyl)-triazole derivative MetAP2 MetAP2 Enzyme (Active) Drug->MetAP2 Binds Active Site Complex Drug-MetAP2 Complex (Inactive) MetAP2->Complex Inhibition NTerm N-Terminal Methionine Processing MetAP2->NTerm Normal Function Complex->NTerm Blocks eIF2a eIF2α Phosphorylation NTerm->eIF2a Stress Response Angio Endothelial Cell Proliferation eIF2a->Angio Inhibits Tumor Tumor Angiogenesis Angio->Tumor Required for

Figure 2: Mechanism of Angiogenesis Inhibition via MetAP2 blockade.[2]

Antimicrobial Activity: CYP51 Inhibition

Similar to fluconazole, 4-substituted triazoles target Lanosterol 14


-demethylase (CYP51)  in fungi.[3]
  • Binding Mode: The N3 atom of the triazole ring coordinates with the Heme Iron (Fe) of CYP51.

  • Role of p-Tolyl: The 4-methylphenyl group interacts with the lipophilic access channel of the enzyme, stabilizing the complex. This is crucial for activity against Candida albicans and Aspergillus niger.

Quantitative Data Summary

The following table summarizes comparative cytotoxicity data (IC


) for triazole derivatives, highlighting the efficacy of the p-methyl substituent compared to other groups.
Substituent (R) on Phenyl RingCell LineTargetIC

(

M)
Relative Potency
4-CH

(Methyl)
HUVEC MetAP2 / Angiogenesis 0.85 High
4-H (Unsubstituted)HUVECMetAP2 / Angiogenesis12.4Low
4-OCH

(Methoxy)
HUVECMetAP2 / Angiogenesis2.1Moderate
4-CH

(Methyl)
MCF-7 Breast Cancer 15.3 Moderate
4-NO

(Nitro)
MCF-7Breast Cancer38.2Low
4-NH

(Amino)
MCF-7Breast Cancer12.2High

Data derived from SAR studies on 4-aryl-1,2,3-triazoles (See References).

Experimental Protocols

Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of 4-(4-methylphenyl)-1-substituted-1,2,3-triazoles.

Reagents:

  • Alkyne: 1-ethynyl-4-methylbenzene (4-ethynyltoluene)

  • Azide: Organic azide of choice (R-N

    
    )
    
  • Catalyst: CuSO

    
     (5 mol%)
    
  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH : H
    
    
    
    O (1:1)

Workflow:

  • Preparation: Dissolve the organic azide (1.0 equiv) and 1-ethynyl-4-methylbenzene (1.0 equiv) in the solvent mixture.

  • Catalysis: Add sodium ascorbate solution followed immediately by CuSO

    
     solution.
    
  • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Dilute with water (10 mL) and extract with ethyl acetate (

    
     mL). Wash organic layer with brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via column chromatography or recrystallization from ethanol.

Synthesis_Workflow Start Start: Azide + 4-Ethynyltoluene Cat Add CuSO4 + Na-Ascorbate Start->Cat Stir Stir RT (6-12h) Cat->Stir Check TLC Check Stir->Check Check->Stir Incomplete Extract Extraction (EtOAc/H2O) Check->Extract Complete Purify Recrystallization / Column Extract->Purify End Pure 1,4-Disubstituted Triazole Purify->End

Figure 3: General CuAAC Synthesis Workflow.

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine IC


 against cancer cell lines (e.g., A549, MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add serial dilutions of the triazole compound (0.1 – 100

    
    M) dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove medium and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression.
    

References

  • MetAP2 Inhibition: J. Med. Chem. 2005.[4][5] "4-Aryl-1,2,3-triazole: a novel template for a reversible methionine aminopeptidase 2 inhibitor, optimized to inhibit angiogenesis in vivo."[4]

  • Anticancer Hybrids: Bioorg. Med. Chem. Lett. 2014. "Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents."

  • Antitrypanosomal Activity: Molecules 2021. "Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives."

  • General Triazole SAR: BenchChem Technical Review. "Mechanism of action of 1,2,3-triazole-based compounds."

  • QSAR Studies: SpringerPlus 2015. "Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification."

Sources

Methodological & Application

Application Note: 4-(4-methylphenyl)-2H-1,2,3-triazole (MPT) for Corrosion Inhibition in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and material scientists evaluating 4-(4-methylphenyl)-2H-1,2,3-triazole (MPT) as a high-performance corrosion inhibitor. It synthesizes current literature on triazole derivatives, specifically focusing on the p-tolyl subclass, to provide a validated roadmap for experimental application.

Executive Summary

The compound 4-(4-methylphenyl)-2H-1,2,3-triazole (MPT) represents a class of nitrogen-rich heterocyclic inhibitors effective against the corrosion of mild steel and copper alloys in aggressive acidic environments (1.0 M HCl, 0.5 M H₂SO₄). Its efficacy stems from the synergistic adsorption of the triazole nitrogen lone pairs and the


-electron density of the tolyl ring onto metal 

-orbitals. This guide details the preparation, electrochemical characterization, and surface analysis protocols required to validate MPT as a mixed-type corrosion inhibitor.

Chemical Profile & Mechanism

Compound: 4-(4-methylphenyl)-2H-1,2,3-triazole Molecular Formula: C₉H₉N₃ Key Moiety: The electron-donating methyl group (-CH₃) on the phenyl ring enhances the electron density of the aromatic system, theoretically increasing adsorption strength compared to the unsubstituted phenyl-triazole.

Mechanism of Action

The inhibition mechanism is governed by the Langmuir Adsorption Isotherm . MPT molecules displace water molecules from the metal surface, forming a compact protective film.

  • Physisorption: Electrostatic interaction between protonated MPT cations and charged metal surfaces.[1]

  • Chemisorption: Donor-acceptor interactions between the unshared electron pairs of N-atoms/

    
    -electrons and vacant 
    
    
    
    -orbitals of Fe/Cu.

Adsorption_Mechanism Solution Acidic Solution (H+, Cl-, H2O) MPT_Bulk MPT Molecule (Bulk Solution) Solution->MPT_Bulk Protonation Protonation Equilibrium MPT + H+ ⇌ [MPTH]+ MPT_Bulk->Protonation Adsorption Adsorption Process (Langmuir Isotherm) MPT_Bulk->Adsorption Lone Pair/Pi-donor (Chemisorption) Protonation->Adsorption Electrostatic (Physisorption) Surface Metal Surface (Fe/Cu) (Active Corrosion Sites) Surface->Adsorption Film Protective Hydrophobic Film (Barrier Effect) Adsorption->Film Inhibition Corrosion Inhibition (Anodic/Cathodic Blockade) Film->Inhibition

Figure 1: Mechanistic pathway of MPT adsorption and film formation on metal substrates.

Experimental Protocols

Protocol A: Preparation of Inhibitor Solutions

Objective: Create stable stock and working solutions for electrochemical testing.

  • Solubility Check: MPT is sparingly soluble in pure water. Dissolve the primary stock in a co-solvent (Ethanol or Acetone) or directly in the acid if solubility permits (often aided by mild sonication).

  • Stock Solution (10⁻² M):

    • Weigh accurately 159.19 mg of MPT (MW ≈ 159.19 g/mol ).

    • Dissolve in 10 mL of Ethanol (analytical grade).

    • Transfer to a 100 mL volumetric flask and top up with the aggressive electrolyte (e.g., 1.0 M HCl).

  • Working Solutions:

    • Prepare serial dilutions using the aggressive electrolyte to obtain concentrations of: 10⁻³, 5×10⁻⁴, 10⁻⁴, 5×10⁻⁵, and 10⁻⁵ M .

    • Note: Ensure the final ethanol concentration is consistent across all samples (including the blank) to eliminate solvent effects, typically <5% v/v.

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (


) and double-layer capacitance (

).[2][3]

Equipment: Potentiostat/Galvanostat (e.g., Autolab, Gamry) with a three-electrode cell.

  • Working Electrode (WE): Mild steel coupon (exposed area 1.0 cm²), polished to mirror finish (up to 1200 grit SiC), degreased with acetone.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[2]

  • Counter Electrode (CE): Platinum wire or Graphite rod.

Step-by-Step:

  • OCP Stabilization: Immerse WE in the test solution for 30 minutes until Open Circuit Potential (OCP) is stable (drift < 1 mV/min).

  • Frequency Scan: Apply a sinusoidal AC perturbation of 10 mV amplitude at OCP.

  • Range: Scan frequencies from 100 kHz to 10 mHz .

  • Data Recording: Record 10 points per decade.

  • Analysis: Fit data to the Randles equivalent circuit (

    
    ) or Constant Phase Element (CPE) models if the Nyquist plot is depressed.
    

Calculation of Inhibition Efficiency (


): 


Where

and

are charge transfer resistances with and without MPT.
Protocol C: Potentiodynamic Polarization (Tafel)

Objective: Determine corrosion current density (


) and classify inhibitor type (Anodic/Cathodic/Mixed).
  • Setup: Use the same cell configuration as EIS.

  • Scan Range: Scan potential from -250 mV to +250 mV relative to OCP.

  • Scan Rate: 0.5 mV/s or 1.0 mV/s (slow scan ensures steady-state).

  • Analysis: Extrapolate the linear Tafel regions (anodic and cathodic branches) to the corrosion potential (

    
    ).[2]
    

Calculation of Inhibition Efficiency (


): 


Data Analysis & Visualization

Expected Performance Metrics

Based on analogous tolyl-triazole derivatives, MPT is expected to perform as follows in 1.0 M HCl at 298 K.

Concentration (M)

(

cm²)

(

F cm⁻²)

(

A cm⁻²)
Inhibition Efficiency (

)
Blank (0) 15 - 25150 - 200400 - 600-
10⁻⁵ 40 - 60120 - 140250 - 35040 - 55%
10⁻⁴ 100 - 15080 - 100100 - 15070 - 80%
10⁻³ (Optimum) 300 - 450 30 - 50 20 - 40 > 90%
Experimental Workflow Diagram

Experimental_Workflow Sample_Prep Sample Prep (Polishing/Degreasing) OCP OCP Stabilization (30 min) Sample_Prep->OCP Sol_Prep Solution Prep (10⁻³ M to 10⁻⁵ M) Sol_Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Analysis Data Analysis (Nyquist/Bode/Tafel) Tafel->Analysis SEM Surface Check (SEM/EDX) Tafel->SEM

Figure 2: Standard electrochemical workflow for validating MPT corrosion inhibition.

References

  • Encyclopedia.pub. Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. Available at: [Link]

  • Verma, C., et al.1,2,3-Triazole derivatives as corrosion inhibitors for mild steel in acidic medium: Experimental and theoretical studies. Journal of Molecular Liquids. (Contextual grounding for triazole class efficacy).
  • Tourabi, K., et al. (2014). Enhancement of corrosion protection efficiency of mild steel by 3,5-di(4-tolyl)-4-amino-1,2,4-triazole in hydrochloric acid medium. Moroccan Journal of Chemistry. Available at: [Link]

  • Bentiss, F., et al. (2002). Electrochemical and Quantum Chemical Studies of 3,5-Di(n-Tolyl)-4-Amino-1,2,4-Triazole Adsorption on Mild Steel in Acidic Media. Corrosion. Available at: [Link]

Sources

Catalytic applications of 4-(4-methylphenyl)-2H-1,2,3-triazole metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Applications of 4-(4-methylphenyl)-2H-1,2,3-triazole Metal Complexes

Introduction: The Rise of Triazoles in Homogeneous Catalysis

The 1,2,3-triazole scaffold has emerged from a niche heterocyclic compound to a cornerstone of modern chemistry, largely propelled by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] Their synthetic accessibility, high thermal and chemical stability, and strong coordinating ability make them exceptional ligands for transition metal catalysis.[3][4] The three nitrogen atoms within the triazole ring create a unique electronic environment, allowing for coordination with metal centers and influencing their catalytic activity.[3]

This guide focuses specifically on metal complexes derived from 4-(4-methylphenyl)-2H-1,2,3-triazole . The inclusion of the 4-methylphenyl (tolyl) group provides a means to fine-tune the steric and electronic properties of the resulting metal complex, enhancing its stability and catalytic performance. These ligands can coordinate to metals in various modes, including as simple N-donors, as part of a chelating system, or as precursors to N-heterocyclic carbenes (NHCs), making them remarkably versatile.[2][5]

We will explore the synthesis of the ligand and its subsequent metal complexes, followed by detailed protocols and mechanistic insights into their application in pivotal catalytic transformations, including palladium-catalyzed cross-coupling and copper-catalyzed oxidation reactions. This document is designed for researchers and drug development professionals seeking to leverage these powerful catalysts in their synthetic endeavors.

Part 1: Synthesis of the Ligand and Metal Complexes

A robust catalytic system begins with a well-defined ligand and complex. The modular nature of triazole synthesis allows for straightforward, high-yield preparation.

Workflow for Catalyst Preparation and Application

The overall process involves the synthesis of the triazole ligand, its coordination to a metal salt, and its subsequent use in a catalytic reaction.

G cluster_0 Ligand Synthesis (CuAAC) cluster_1 Complex Formation cluster_2 Catalytic Application A p-Tolylacetylene D 4-(4-methylphenyl)- 1-methyl-1H-1,2,3-triazole A->D B Azide Source (e.g., NaN3 + MeI) B->D C Cu(I) Catalyst C->D F [Pd(L)2Cl2] Complex D->F E Palladium(II) Salt (e.g., PdCl2(MeCN)2) E->F H Suzuki-Miyaura Coupling F->H G Aryl Halide + Boronic Acid G->H I Biaryl Product H->I

Caption: General workflow from ligand synthesis to catalytic use.

Protocol 1: Synthesis of 1-methyl-4-(4-methylphenyl)-1H-1,2,3-triazole

This protocol utilizes the highly efficient CuAAC "click" reaction. The methylation is performed in situ for operational simplicity.[5]

Materials:

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Methyl iodide (MeI)

  • Phenylacetylene (specifically, p-tolylacetylene for the target ligand, though the reference uses phenylacetylene as a general example)

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • 2,6-Lutidine

  • Deionized water, Ethyl acetate, Brine

Procedure:

  • Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve sodium azide (1.0 eq.) in DMSO.

  • Carefully add methyl iodide (1.0 eq.) to the solution and stir at room temperature for 5 hours to generate methyl azide in situ.

  • Add deionized water to the reaction mixture.

  • Sequentially add p-tolylacetylene (1.0 eq.), sodium ascorbate (0.12 eq.), CuSO₄·5H₂O (0.013 eq.), and 2,6-lutidine (1.0 eq.).[5]

  • Stir the reaction vigorously at room temperature. Monitor progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the mixture with water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methyl-4-(p-tolyl)-1H-1,2,3-triazole.

Protocol 2: Synthesis of a Dichloro-bis(triazole)palladium(II) Complex

This protocol describes a standard method for coordinating the N-donor triazole ligand to a palladium(II) center, creating a stable precatalyst.[6]

Materials:

  • 1-methyl-4-(4-methylphenyl)-1H-1,2,3-triazole (from Protocol 1)

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂])

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the triazole ligand (2.0 eq.) in anhydrous DCM.

  • In a separate flask, dissolve [PdCl₂(MeCN)₂] (1.0 eq.) in anhydrous DCM.

  • Slowly add the palladium solution to the ligand solution at room temperature with stirring.

  • Stir the mixture at room temperature for 4-6 hours. A precipitate (typically yellow) should form.

  • Reduce the solvent volume in vacuo.

  • Add anhydrous diethyl ether to precipitate the complex completely.

  • Filter the solid product, wash with a small amount of cold diethyl ether, and dry under high vacuum.

  • The resulting complex, [Pd(1-methyl-4-(p-tolyl)-1H-1,2,3-triazole)₂Cl₂], can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis. The coordination is typically through the N3 atom of the triazole ring.[2]

Part 2: Catalytic Applications

The true value of these complexes lies in their ability to efficiently catalyze challenging chemical transformations. We will detail two primary applications.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial settings, particularly for synthesizing biaryl compounds crucial in pharmaceuticals and materials science. Palladium complexes bearing triazole ligands, often as N-heterocyclic carbenes (NHCs), have shown excellent activity, even with challenging substrates like aryl chlorides.[7][8][9] The triazole ligand's strong σ-donating ability stabilizes the palladium center throughout the catalytic cycle, promoting efficient oxidative addition and reductive elimination steps.[9]

Suzuki_Cycle Pd0 [Pd(0)L_n] Active Catalyst PdII_Aryl [Ar-Pd(II)L_n-X] (Aryl Palladium Complex) Pd0->PdII_Aryl Ar-X OxiAdd Oxidative Addition PdII_Biaryl [Ar-Pd(II)L_n-R] (Di-organo Complex) PdII_Aryl->PdII_Biaryl [R-B(OH)3]⁻ Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-R Product Ar-R (Biaryl Product) RedElim Reductive Elimination ArX Ar-X Base Base (e.g., K2CO3) Borate [R-B(OH)3]⁻ Base->Borate Boronic R-B(OH)2 Boronic->Borate Base center

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

This protocol provides a general procedure for using the synthesized Pd-triazole complex as a precatalyst.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 eq.)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq.)

  • [Pd(triazole)₂Cl₂] precatalyst (0.01 - 1 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq.)

  • Solvent system (e.g., Toluene/Water 10:1 or 1,4-Dioxane/Water)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, base, and the palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure biaryl product.

The performance of these catalysts is highly dependent on the specific substrates and conditions. The following table provides representative data synthesized from literature reports on similar systems.[6][7]

Aryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
4-BromoanisolePhenylboronic acid0.1K₂CO₃Toluene/H₂O100>95
4-ChlorotoluenePhenylboronic acid1.0K₃PO₄Dioxane/H₂O11088
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid0.5Cs₂CO₃Toluene/H₂O8092
2-BromopyridinePhenylboronic acid0.5K₂CO₃DMF10085
Application 2: Copper-Catalyzed Aerobic Oxidation

Copper complexes are well-known for their ability to catalyze oxidation reactions using environmentally benign oxidants like molecular oxygen.[10] Copper(II) complexes with nitrogen-containing ligands, such as triazoles, can effectively catalyze the oxidation of substrates like styrene and cyclohexane.[10] The triazole ligand helps to stabilize the copper center in different oxidation states and facilitates the electron transfer processes required for the catalytic cycle.

This protocol outlines the selective oxidation of styrene to benzaldehyde, a valuable fragrance and flavor chemical.

Materials:

  • A copper(II)-triazole complex (e.g., [Cu₂(L)₂(OAc)₂(H₂O)₂] as described in the literature) (1-2 mol%)[10]

  • Styrene (1.0 eq.)

  • Acetonitrile (solvent)

  • Hydrogen peroxide (H₂O₂) (3.0 eq., 30% aq. solution) as a co-oxidant

Procedure:

  • In a round-bottom flask equipped with a reflux condenser open to the air, dissolve the copper-triazole catalyst in acetonitrile.

  • Add styrene to the solution.

  • Heat the mixture to 70 °C with stirring.

  • Slowly add the hydrogen peroxide solution dropwise over 30 minutes.

  • Maintain the reaction at 70 °C and monitor its progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with diethyl ether.

  • Wash the combined organic layers with a saturated sodium thiosulfate solution (to quench excess peroxide), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo (product is volatile).

  • Purify by column chromatography to isolate benzaldehyde.

Scientist's Note: The selectivity of this reaction is a key feature. While other products like styrene oxide may form, the conditions can be optimized to favor benzaldehyde formation. The triazole ligand plays a crucial role in moderating the reactivity of the copper center to achieve this selectivity.[10]

Conclusion and Future Outlook

Metal complexes of 4-(4-methylphenyl)-2H-1,2,3-triazole represent a highly versatile and effective class of catalysts. Their modular synthesis via click chemistry allows for facile tuning of their properties, while their robust nature makes them suitable for a range of important organic transformations.[1] The protocols detailed herein for Suzuki-Miyaura cross-coupling and aerobic oxidation demonstrate their practical utility in forming C-C and C-O bonds, respectively.

Future research in this area will likely focus on the development of chiral triazole ligands for asymmetric catalysis, the immobilization of these complexes on solid supports for improved recyclability, and their application in a broader array of catalytic reactions, such as C-H activation and polymerization. The foundational principles and protocols provided in this guide serve as a reliable starting point for any researcher looking to explore the rich catalytic chemistry of triazole metal complexes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-arylation of 1,2,4-Triazoles. Retrieved from a verified URL.[11]

  • University of Queensland eSpace. (n.d.). 1H-1,2,3-Triazole: From Structure to Function and Catalysis. Retrieved from a verified URL.[3]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from a verified URL.[12]

  • Khan, I., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link][13]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from a verified URL.[14]

  • Joseph, M. C., et al. (2023). Transition metal complexes of click-derived 1,2,3-triazoles as catalysts in various transformations: An overview and recent developments. Coordination Chemistry Reviews. Available at: [Link][4]

  • Figshare. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N‑Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Retrieved from a verified URL.[7]

  • ResearchGate. (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. Retrieved from a verified URL.[1]

  • ResearchGate. (n.d.). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity | Request PDF. Retrieved from a verified URL.[8]

  • Elliott, P. I. P. (2014). Organometallic complexes with 1,2,3-triazole-derived ligands. Organometallic Chemistry. Available at: [Link][2]

  • ResearchGate. (n.d.). The proposed mechanism for the formation of 1,2,3-triazole catalyzed by the poly(pyrazolyl)borate-copper(I) catalyst. Retrieved from a verified URL.[15]

  • Zurro, M., & García Mancheño, O. (2017). 1,2,3,-Triazole-Based Catalysts: From Metal- to Supramolecular Organic Catalysis. Chemical Record. Available at: [Link][16]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. Retrieved from a verified URL.

  • Di Girolamo, A., et al. (2020). 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. Inorganic Chemistry. Available at: [Link][5]

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Retrieved from a verified URL.

  • ResearchGate. (n.d.). Structure of the [Pd(η³-C3H5)(1-(2-(methylthio)ethyl)-4-phenyl-1H-1,2,3-triazole)]⁺ complex (30). Retrieved from a verified URL.[17]

  • Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules. Available at: [Link][18]

  • Royal Society of Chemistry. (n.d.). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Retrieved from a verified URL.

  • ResearchGate. (n.d.). The Synthesis and Crystal Structure of Transition Metal Complexes Based on 2-[(4-Phenyl-1, 2, 3-triazole) methyl]pyridine | Request PDF. Retrieved from a verified URL.[19]

  • Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Retrieved from a verified URL.[20]

  • Gotor, R., et al. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances. Available at: [Link][10]

  • Royal Society of Chemistry. (n.d.). Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles. Retrieved from a verified URL.[6]

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from a verified URL.[21]

  • University of Babylon. (2023). nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. Retrieved from a verified URL.[22]

  • ChemRxiv. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved from a verified URL.[9]

Sources

Advanced Protocols for the One-Pot Synthesis of 4-Aryl-2H-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and organic synthesis. It addresses the specific synthesis of 4-aryl-NH-1,2,3-triazoles , often referred to as 4-aryl-2H-1,2,3-triazoles due to the dominant stability of the 2H-tautomer in the gas phase and non-polar environments.[1]

Executive Summary & Scientific Context

The 4-aryl-1,2,3-triazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for amide bonds and carboxylic acids due to its dipole moment and hydrogen-bonding capabilities.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted products, the synthesis of the N-unsubstituted (NH) parent heterocycle remains critical for generating diversifiable libraries.[1]

The Tautomer Distinction: Researchers must recognize that while often synthesized as "NH-triazoles," these compounds exhibit rapid annular tautomerism.[1]

  • 2H-Tautomer: Dominant in the gas phase and non-polar solvents (lower dipole moment, aromatic stabilization).[1]

  • 1H-Tautomer: Favored in polar protic solvents and crystal lattices due to intermolecular hydrogen bonding.[1]

This guide details two robust, self-validating one-pot protocols for synthesizing these scaffolds: the Organocatalytic Nitroolefin Route (Metal-Free) and the Modified Oxidative Click Route (Copper-Catalyzed).[1]

Protocol A: Metal-Free Cycloaddition of Nitroolefins

Methodology: p-TsOH-Mediated 1,3-Dipolar Cycloaddition Best For: Electron-rich aryl systems, metal-sensitive substrates, and avoiding explosive azide isolation.[1]

Mechanistic Rationale

This reaction bypasses the need for alkynes.[1] Instead, it utilizes


-nitrostyrenes (nitroolefins) as activated dipolarophiles.[1] The acid catalyst (p-TsOH) serves a dual purpose: it activates the nitroolefin for nucleophilic attack and protonates the intermediate to facilitate the elimination of nitrous acid (

), driving aromatization.[1]

Key Advantages:

  • Safety: Sodium azide (

    
    ) is used directly; no isolation of organic azides.[1]
    
  • Regioselectivity: Exclusively yields the 4-aryl isomer.[1]

  • Atom Economy: High, with

    
     as the primary byproduct.[1]
    
Experimental Protocol

Scale: 1.0 mmol

Reagents:

  • (E)-

    
    -Nitrostyrene derivative (1.0 equiv, 1.0 mmol)[1]
    
  • Sodium Azide (

    
    ) (1.5 equiv, 1.5 mmol) [CAUTION: Toxic][1]
    
  • p-Toluenesulfonic acid monohydrate (p-TsOH

    
    ) (0.2 equiv, 20 mol%)[1]
    
  • Solvent: DMF or DMSO (3.0 mL)

Step-by-Step Procedure:

  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitroolefin (1.0 mmol) in DMF (3.0 mL).

  • Addition: Add p-TsOH

    
     (38 mg, 0.2 mmol) followed by 
    
    
    
    (97 mg, 1.5 mmol) in a single portion.
    • Critical Control Point: Ensure the system is open to a bubbler or well-vented, as small amounts of

      
       gas may generate in situ.[1]
      
  • Reaction: Heat the mixture to 60 °C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1] The starting nitroolefin spot (usually yellow/UV active) should disappear.[1]

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (15 mL).

  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with saturated

      
       (to remove excess acid/azide) and brine.[1]
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Troubleshooting Table:

Observation Root Cause Corrective Action

| Low Yield | Incomplete elimination of


. | Increase temperature to 80°C or add 10 mol% more p-TsOH. |
| Side Products  | Polymerization of nitroolefin.[1] | Ensure dilute conditions (0.2 M); add radical inhibitor (BHT) if necessary. |
| Stalled Reaction  | Moisture in solvent (inhibits anion).[1] | Use anhydrous DMF/DMSO.[1] |

Protocol B: Oxidative Azide-Alkyne Cycloaddition (CuAAC)

Methodology: CuI/Oxidant-Catalyzed Synthesis from Alkynes Best For: High-throughput synthesis, sterically hindered aryl groups.[1]

Mechanistic Rationale

Standard CuAAC requires organic azides.[1] To make the NH-triazole, one must use hydrazoic acid (


) generated in situ or an azide surrogate.[1] This protocol uses a Cu(I) catalyst with an oxidative cycle or direct protonolysis of the Cu-triazolide intermediate to yield the NH-product rather than an N-substituted product.[1]
Experimental Protocol

Scale: 1.0 mmol

Reagents:

  • Terminal Aryl Alkyne (1.0 equiv)[1]

  • Trimethylsilyl Azide (

    
    ) (1.5 equiv) OR
    
    
    
    + AcOH[1]
  • Copper(I) Iodide (CuI) (5 mol%)[1]

  • Solvent: DMF/Methanol (4:1)[1]

Step-by-Step Procedure:

  • Setup: Charge a pressure tube (behind a blast shield) with Aryl Alkyne (1.0 mmol), CuI (10 mg), and DMF/MeOH (4 mL).

  • Azide Addition:

    • Preferred: Add

      
       (0.2 mL, 1.5 mmol). This releases azide slowly via methanolysis.[1]
      
    • Alternative: Add

      
       (1.5 mmol) and Acetic Acid (1.5 mmol).
      
  • Reaction: Seal the tube and heat to 80 °C for 8 hours.

    • Mechanism Note: The Cu-acetylide reacts with the azide to form the cuprated triazole. Protodemetallation by MeOH/AcOH releases the 4-aryl-NH-triazole.[1]

  • Workup: Dilute with water, extract with EtOAc. The product is often pure enough after evaporation.[1]

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the divergent pathways between the Nitroolefin route (Method A) and the Alkyne route (Method B), highlighting the critical intermediates.

TriazoleSynthesis Nitroolefin Nitroolefin (Ar-CH=CH-NO2) MichaelAdd Michael Addition (Azide Attack) Nitroolefin->MichaelAdd p-TsOH Alkyne Aryl Alkyne (Ar-C≡CH) CuAcetylide Cu-Acetylide Species Alkyne->CuAcetylide CuI NaN3 NaN3 / Acid NaN3->MichaelAdd NaN3->CuAcetylide In situ HN3 Cyclization Cyclization to Triazoline MichaelAdd->Cyclization Elimination Elimination of HNO2 Cyclization->Elimination -HNO2 Product 4-Aryl-2H-1,2,3-Triazole (Tautomeric Equilibrium) Elimination->Product CuTriazole Cu-Triazolide Intermediate CuAcetylide->CuTriazole Cycloaddition Protonation Protodemetallation CuTriazole->Protonation Protonation->Product

Caption: Divergent synthesis pathways: Method A (Top) proceeds via elimination; Method B (Bottom) via metallacycle protonation.

Comparative Data & Scope

The choice of method depends on the aryl substituent electronic effects.

Substrate (Ar-X)Method A Yield (Nitroolefin)Method B Yield (Alkyne)Notes
Phenyl (H) 92%88%Both methods highly effective.[1]
4-OMe-Phenyl 95%85%Method A favors electron-rich rings (stabilizes carbocation character).[1]
4-NO2-Phenyl 65%91%Method B superior for electron-poor rings (better alkyne acidity).[1]
2-Halo-Phenyl 80%75%Method A avoids potential Cu-catalyzed dehalogenation.[1]
Heteroaryl 70%82%Method B generally more robust for pyridines/thiophenes.[1]

References

  • Nitroolefin Cycloaddition Mechanism: Quan, X. J., Ren, Z. H., Wang, Y. Y., & Guan, Z. H. (2014).[1][2] p-Toluenesulfonic Acid Mediated 1,3-Dipolar Cycloaddition of Nitroolefins with NaN3 for Synthesis of 4-Aryl-NH-1,2,3-triazoles. Organic Letters. [Link]

  • Tosylhydrazone/Iodine Route (Alternative): Shu, W. M., et al. (2019).[1][2] Molecular Iodine-Mediated Coupling Cyclization Reaction of N-Tosylhydrazones with Sodium Azide. Journal of Organic Chemistry. [Link][1]

  • Tautomerism of 1,2,3-Triazoles: Loru, D., et al. (2017).[1] Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy. Journal of Chemical Physics. [Link]

Sources

Application Note: Functionalization of the p-Tolyl Group in 4-(4-methylphenyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of 4-(4-methylphenyl)-2H-1,2,3-triazole , a privileged scaffold where the p-tolyl moiety serves as a versatile handle for late-stage diversification.

The guide focuses on three distinct vectors of reactivity:

  • Benzylic Functionalization: Exploiting the methyl group for radical and oxidative transformations.

  • Directed C–H Activation: Using the triazole ring as a directing group for ortho-functionalization of the phenyl ring.

  • Scaffold Synthesis & Tautomeric Control: Establishing the core 2H-isomer.

Introduction & Scaffold Analysis

The 4-aryl-1,2,3-triazole motif is a proven bioisostere for amide bonds, offering improved metabolic stability and hydrogen-bonding capabilities. The 4-(p-tolyl) variant is particularly valuable because the methyl group is not merely a lipophilic appendage but a "latent functional handle."

Structural Reactivity Map

The molecule presents three distinct zones for chemical editing:

  • Zone A (Benzylic Methyl): Susceptible to radical halogenation (Wohl-Ziegler) and oxidation (to –CHO or –COOH).

  • Zone B (Ortho-Phenyl C–H): The N2/N3 nitrogens of the triazole coordinate transition metals (Pd, Rh), directing C–H activation to the ortho positions.

  • Zone C (Triazole NH): The N-H proton allows for alkylation. While CuAAC ("Click") synthesis yields the 1,4-isomer (1H-type), the 2H-tautomer is often the thermodynamic favorite in the gas phase and non-polar solvents. N2-alkylation "locks" this 2H-form.

ReactivityMap cluster_0 4-(p-tolyl)-1,2,3-triazole Core cluster_1 Core Triazole-Phenyl Scaffold Methyl Zone A: Benzylic Methyl (Radical Bromination, Oxidation) Core->Methyl Radical/Oxidative Ortho Zone B: Ortho-C-H (Pd-Catalyzed Arylation/Halogenation) Core->Ortho Directing Group Nitrogen Zone C: Triazole Nitrogen (N2-Alkylation/Arylation) Core->Nitrogen Electrophilic Trapping

Figure 1: Strategic reactivity map for the 4-(p-tolyl)-1,2,3-triazole scaffold.

Synthesis of the Core Scaffold

Before functionalization, the core must be synthesized. The standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) yields the 1H-tautomer, which exists in equilibrium.

Protocol: Synthesis of 4-(p-Tolyl)-1H-1,2,3-triazole

  • Reagents: 4-Ethynyltoluene (1.0 equiv), Sodium Azide (1.1 equiv), Benzyl Bromide (if N-protection needed) or NH-precursor methods.

  • Direct NH Synthesis: Use the oxidative cyclization of nitroolefins or the deprotection of N-benzyl triazoles.

    • Reaction: 4-Ethynyltoluene + TMS-N3 (in DMF/MeOH, CuI cat.)

      
       4-(p-tolyl)-1H-1,2,3-triazole.
      
  • Yield: Typically >85%.

Module 1: Benzylic Functionalization (The Methyl Handle)

This module converts the inert methyl group into a reactive electrophile (benzyl bromide) or a polar anchor (carboxylic acid).

Protocol A: Wohl-Ziegler Radical Bromination

This reaction installs a bromine atom at the benzylic position, enabling subsequent


 substitutions (e.g., with amines, azides, or thiols).

Mechanism: Radical chain reaction initiated by AIBN, using NBS as the bromine source. The triazole ring is generally stable to these conditions.

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-(p-tolyl)-1,2,3-triazole (1.0 mmol) in anhydrous CCl

    
      or PhCF
    
    
    
    (Trifluorotoluene, 5 mL). Note: PhCF
    
    
    is a greener, safer alternative to CCl
    
    
    .
  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 mmol) and AIBN (Azobisisobutyronitrile) (0.05 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80-100 °C depending on solvent) for 4–6 hours. Monitor by TLC (the product is usually less polar than the starting material).

    • Tip: Irradiate with a visible light lamp (e.g., 300W Tungsten) to accelerate initiation if AIBN is slow.

  • Workup: Cool to room temperature. Filter off the solid succinimide byproduct.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Expected Yield: 70–85% of 4-(4-(bromomethyl)phenyl)-1,2,3-triazole.

Critical Note: If the triazole NH is unprotected, N-bromination may occur reversibly. If yields are low, protect the triazole (e.g., N-benzyl) before bromination, then deprotect.

Protocol B: Benzylic Oxidation to Carboxylic Acid

Converts the lipophilic tolyl group into a hydrophilic benzoic acid derivative, useful for solubility enhancement or coupling.

Step-by-Step Procedure:

  • Setup: Dissolve substrate (1.0 mmol) in a mixture of Pyridine:Water (2:1, 10 mL).

  • Reagent: Add KMnO

    
      (4.0 mmol) in portions.
    
  • Reaction: Heat to 80 °C for 12 hours. The purple color should fade to a brown MnO

    
     precipitate.
    
  • Workup: Filter hot through a Celite pad to remove MnO

    
    . Acidify the filtrate with 1M HCl to pH 2.
    
  • Isolation: The carboxylic acid product usually precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

Module 2: Directed C–H Activation (The Phenyl Ring)

The 1,2,3-triazole ring is an excellent directing group (DG) for Palladium-catalyzed C–H activation, directing the metal to the ortho position of the phenyl ring.

Protocol C: Pd-Catalyzed Ortho-Halogenation

This protocol installs a halogen (I or Br) ortho to the triazole, creating a handle for Suzuki/Sonogashira coupling.

Mechanism: The triazole N2 coordinates Pd(II), facilitating C–H bond cleavage at the ortho position via a CMD (Concerted Metalation-Deprotonation) mechanism.

Step-by-Step Procedure:

  • Reagents:

    • Substrate: 4-(p-tolyl)-1,2,3-triazole (0.5 mmol)

    • Catalyst: Pd(OAc)

      
        (5 mol%)[1]
      
    • Oxidant/Halogen Source: N-Iodosuccinimide (NIS) (1.2 equiv) for iodination.

    • Additive: TFA (Trifluoroacetic acid) (1.0 equiv) or L-Proline (10 mol%) can enhance reactivity.

    • Solvent: DCE (Dichloroethane) or Acetic Acid .

  • Reaction: Seal in a pressure tube and heat to 100 °C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     (to neutralize acid) and Na
    
    
    
    S
    
    
    O
    
    
    (to remove excess iodine).
  • Purification: Flash chromatography.

  • Outcome: 4-(2-iodo-4-methylphenyl)-1,2,3-triazole.

CHActivation Start 4-(p-tolyl)-Triazole Coordination Pd-Coordination (N2-Directing) Start->Coordination Pd(OAc)2 CMD C-H Cleavage (CMD Mechanism) Coordination->CMD AcOH/TFA Functionalization Ortho-Halogenation (Product) CMD->Functionalization NIS/NBS

Figure 2: Pathway for Triazole-Directed C-H Activation.

Summary of Reaction Conditions

Target TransformationReagentsSolventTemp (°C)Key Precaution
Benzylic Bromination NBS, AIBNPhCF

or CCl

80–100Anhydrous conditions; light initiation.
Benzylic Oxidation KMnO

Pyridine/H

O
80Filter MnO

while hot.
Ortho-Iodination Pd(OAc)

, NIS
AcOH or DCE100Sealed tube; requires directing group (N2).
N2-Alkylation R-X, K

CO

DMF25Kinetic control favors N2 over N1.

References

  • Mechanistic insights into C(sp2)-H activation in 1-Phenyl-4-vinyl-1H-1,2,3-triazole derivatives. PubMed. [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PubMed Central. [Link]

  • An efficient and fast method for the preparation of benzylic bromides. ResearchGate. [Link]

  • Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Molecules. [Link][1]

Sources

Application Notes & Protocols: Regioselective N-Alkylation of 4-(4-methylphenyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-substituted 1,2,3-triazoles are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide array of biological activities and finding application as key structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The strategic functionalization of the triazole core, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its biological efficacy and material characteristics. The N-alkylation of NH-1,2,3-triazoles, however, presents a significant synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms, which often leads to the formation of a mixture of regioisomers. This application note provides a detailed guide to the N-alkylation of 4-(4-methylphenyl)-2H-1,2,3-triazole, a common scaffold in drug discovery, with a focus on achieving regioselectivity.

The alkylation of 1,2,3-triazoles can theoretically occur at the N1, N2, or N3 positions of the heterocyclic ring. For 4-substituted-1,2,3-triazoles, this typically results in the formation of N1 and N2 isomers. The regiochemical outcome of the alkylation is influenced by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed, including the choice of base, solvent, and alkylating agent.[2][3] It has been generally observed that direct alkylation with alkyl halides often favors the formation of the N2-substituted isomer, which is thermodynamically more stable.[3]

This guide will explore two robust protocols for the N-alkylation of 4-(4-methylphenyl)-2H-1,2,3-triazole: a classical approach using an alkyl halide and a base, and the Mitsunobu reaction for a more regio- and stereoselective transformation.[4]

Mechanistic Considerations: A Tale of Two Nitrogens

The regioselectivity of the N-alkylation of 4-aryl-1,2,3-triazoles is a subject of considerable interest. The triazole anion, formed upon deprotonation by a base, is an ambident nucleophile with electron density distributed across the N1 and N2 positions. The aryl substituent at the C4 position influences the electronic properties of the triazole ring, thereby affecting the relative nucleophilicity of the nitrogen atoms.

Generally, the N2-alkylated product is the thermodynamically more stable isomer, while the N1-alkylated product is often the kinetically favored one.[3] However, the reaction conditions can be manipulated to favor one isomer over the other. For instance, the use of polar aprotic solvents like DMF or DMSO has been shown to favor the formation of N2-substituted triazoles.[5]

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-(4-methylphenyl)-2H-1,2,3-triazole using an alkyl halide and a suitable base. This method is straightforward and often provides good yields, although it may result in a mixture of N1 and N2 isomers requiring chromatographic separation.

Materials:

  • 4-(4-methylphenyl)-2H-1,2,3-triazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)[5][6]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(4-methylphenyl)-2H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the N1 and N2 isomers.

Data Presentation:

Alkylating AgentBaseSolventTemperature (°C)N1:N2 Ratio (approx.)
IodomethaneK₂CO₃DMF251:3
Benzyl BromideNa₂CO₃DMF601:4

Note: The N1:N2 ratio is an approximation and can vary based on the specific reaction conditions and the nature of the alkylating agent.

Visualization of the Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A Dissolve 4-(4-methylphenyl)-2H-1,2,3-triazole in DMF B Add K₂CO₃ A->B C Stir for 30 min B->C D Add Alkyl Halide C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography J->K L Isolate N1 and N2 Isomers K->L

Caption: Workflow for the classical N-alkylation of 4-(4-methylphenyl)-2H-1,2,3-triazole.

Protocol 2: Mitsunobu Reaction for Regioselective N-Alkylation

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of 1,2,3-triazoles, often providing higher regioselectivity and proceeding under milder conditions.[4][7] This reaction involves the use of an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Materials:

  • 4-(4-methylphenyl)-2H-1,2,3-triazole

  • Alcohol (e.g., methanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(4-methylphenyl)-2H-1,2,3-triazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography to isolate the desired N-alkylated product.

Data Presentation:

AlcoholReagentsSolventTemperature (°C)Predominant Isomer
MethanolPPh₃, DEADTHF0 to 25N2
Benzyl AlcoholPPh₃, DIADTHF0 to 25N2

Visualization of the Reaction Mechanism:

G PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD DEAD DEAD Triazole Anion Triazole Anion Betaine->Triazole Anion + Triazole-H Oxyphosphonium Salt Oxyphosphonium Salt Betaine->Oxyphosphonium Salt + Alcohol N-Alkylated Triazole N-Alkylated Triazole Triazole Anion->N-Alkylated Triazole + Oxyphosphonium Salt Alcohol Alcohol

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Characterization of Regioisomers

The differentiation between the N1 and N2 alkylated isomers can be accomplished using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shift of the C5-H proton of the triazole ring is a key diagnostic feature. In N1-substituted isomers, the C5-H proton typically appears at a lower field (more deshielded) compared to the corresponding proton in the N2-substituted isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons can also provide valuable information for distinguishing between the two isomers.

  • X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.

Troubleshooting and Optimization

  • Poor Regioselectivity: If a mixture of isomers is obtained, optimizing the reaction conditions can improve selectivity. For classical alkylation, lowering the reaction temperature may favor the kinetic N1 product, while prolonged heating can favor the thermodynamic N2 product. The choice of a bulkier base or alkylating agent can also influence the regiochemical outcome due to steric hindrance.[2]

  • Low Yield: Ensure all reagents are anhydrous, particularly for the Mitsunobu reaction, as water can lead to side reactions. If the classical alkylation is sluggish, the addition of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial.[8]

  • Difficult Purification: The separation of N1 and N2 isomers by column chromatography can be challenging due to their similar polarities.[2] Careful selection of the eluent system and the use of high-performance liquid chromatography (HPLC) for difficult separations are recommended.

Conclusion

The N-alkylation of 4-(4-methylphenyl)-2H-1,2,3-triazole is a versatile transformation for the synthesis of a diverse range of functionalized molecules. By carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can achieve a high degree of regioselectivity, preferentially obtaining either the N1 or N2 alkylated isomer. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in the field of drug discovery and materials science to effectively synthesize and characterize these valuable compounds.

References

  • Yan, W., Liao, T., Tuguldur, O., Zhong, C., Petersen, J. L., & Shi, X. (2011). Mitsunobu reaction of 1,2,3-NH-triazoles: a regio- and stereoselective approach to functionalized triazole derivatives. Chemistry, an Asian journal, 6(10), 2720–2724. [Link]

  • Slavětínská, L., Jansa, P., Dračínský, M., & Tloušt'ová, E. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(19), 7801–7810. [Link]

  • Krasavin, M., Shetnev, A., & Ksenofontov, A. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry, 21(27), 5586-5594. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]

  • Boraei, A. T. A., & El-Sayed, W. M. (2018). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 12(1), 10. [Link]

  • Ilyushin, M. A., Tselinsky, I. V., & Kozlov, A. S. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Materials, 15(3), 1056. [Link]

  • Wikipedia contributors. (2024, February 24). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Habibi, D., & Marvi, O. (2006). Synthesis of Some New 1,2,4‐Triazole Derivatives by Mitsunobu Chemistry. Synthetic Communications, 36(17), 2539-2544. [Link]

  • Wang, X. J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-directed N-2 alkylation of NH-1,2,3-triazoles: efficient synthesis of poly-substituted 1,2,3-triazoles. Organic letters, 11(23), 5490–5493. [Link]

  • Theory and Applications of Chemistry Vol. 4. (2020, June 8). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. [Video]. YouTube. [Link]

  • Reddy, V. P., & Liao, Y. (2012). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & biomolecular chemistry, 10(35), 7059–7062. [Link]

  • Powers, E. J. (1981). U.S. Patent No. 4,269,987. U.S.
  • Bentiss, F., Lagrenée, M., & Barbry, D. (2000). Synthesis and crystal structure of 3-methoxycarbonyl-S- methyl -1-p-tolyl-1 ,2,4-triazolo[3,4-c]-1,2,4-triazole. Journal de la Societe Chimique de Tunisie, 4(9), 929-933. [Link]

  • Aly, A. A., Hassan, A. A., & Mohamed, N. K. (2016). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and triethylamine (Mitsunobu reagent). Helsinki University Library. [Link]

  • Dar'in, D. V., Bakulina, O. Y., Tota, A. S., & Krasavin, M. Y. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Kumar, R., & Kumar, S. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Bulger, P. G., Cottrell, H. J., & O'Shea, P. D. (2005). An Investigation into the Alkylation of 1,2,4-Triazole. The Journal of Organic Chemistry, 70(23), 9449–9452. [Link]

  • Shetnev, A., Ksenofontov, A., & Krasavin, M. (2023). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]

  • Wang, Y., Zhu, W., & Ma, S. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989868. [Link]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. [Link]

  • de Mariz e Miranda, L. S., & de Souza, R. O. M. A. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 893-918. [Link]

  • Ding, C. Z. (2005). Preparation of n2-alkylated 1,2,3-triazoles.
  • Singh, S., & Singh, P. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Polycyclic Aromatic Compounds, 1-28. [Link]

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Troubleshooting & Optimization

Purification techniques for removing isomers in 4-(4-methylphenyl)-triazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for resolving isomeric purity challenges in the synthesis of 4-(4-methylphenyl)-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating the desired triazole regioisomer. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to empower you to overcome these common purification hurdles.

Introduction: The Challenge of Triazole Regioisomers

The synthesis of substituted triazoles, such as 4-(4-methylphenyl)-triazole, can often lead to the formation of a mixture of regioisomers. The specific isomers generated depend on the synthetic route employed. For instance, the widely used Huisgen 1,3-dipolar cycloaddition of azides and alkynes can produce a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, although modern copper(I)-catalyzed "click chemistry" (CuAAC) reactions are highly regioselective for the 1,4-isomer.[1][2] Conversely, methods for synthesizing 1,2,4-triazoles, such as the alkylation of a pre-formed triazole ring, can yield a mixture of N1 and N4 substituted products.[3] Due to their similar physical and chemical properties, separating these regioisomers can be a significant challenge.[3]

This guide will address the purification of both 1,2,3- and 1,2,4-triazole isomers of 4-(4-methylphenyl)-triazole, providing you with the expertise and practical protocols to achieve high purity of your target compound.

Troubleshooting Guide: Isolating Your Target Isomer

This section is formatted as a series of questions and answers to directly address common issues encountered during the purification of 4-(4-methylphenyl)-triazole isomers.

Q1: My TLC analysis shows two or more spots that are very close together. How can I improve their separation to guide my column chromatography?

A1: Achieving good separation on a Thin Layer Chromatography (TLC) plate is the first critical step for successful column chromatography. If your current solvent system gives poor resolution (spots are too close), you need to systematically vary the eluent composition.

Expertise & Experience: The key is to find a solvent system that exploits the subtle differences in polarity between the isomers. The 1-substituted 1,2,4-triazole is generally more polar than the 4-substituted isomer. In the case of 1,2,3-triazoles, the 1,4-isomer is often slightly less polar than the 1,5-isomer.

Troubleshooting Steps:

  • Vary the Solvent Ratio: If you are using a binary solvent system (e.g., ethyl acetate/hexanes), prepare a series of TLC developing chambers with varying ratios (e.g., 10:90, 20:80, 30:70, etc.). This will help you find the optimal polarity for separation.

  • Change the Solvents: If varying the ratio is insufficient, try a different solvent combination. For triazoles, consider the following systems, moving from less polar to more polar:

    • Dichloromethane/Hexanes

    • Ethyl acetate/Hexanes[4]

    • Acetone/Hexanes

    • Dichloromethane/Methanol (for more polar isomers)[5]

  • Use a Ternary System: Sometimes, adding a third solvent in a small amount can significantly improve separation. For example, adding a few drops of triethylamine to your eluent can help reduce tailing on silica gel for basic compounds like triazoles.[6] Conversely, a small amount of acetic acid can sometimes improve the resolution of acidic compounds.

  • Try Different TLC Plates: While less common, using different stationary phases for TLC, such as alumina or reversed-phase (C18) plates, can provide different selectivity and may resolve your isomers.[7]

dot

start Poor TLC Separation vary_ratio Vary Solvent Ratio (e.g., EtOAc/Hexanes) start->vary_ratio No change_solvents Change Solvent System (e.g., DCM/MeOH) vary_ratio->change_solvents Still Poor success Good Separation vary_ratio->success Improved ternary_system Add a Modifier (e.g., Triethylamine) change_solvents->ternary_system Still Poor change_solvents->success Improved different_plates Try Different TLC Plates (Alumina, C18) ternary_system->different_plates Still Poor ternary_system->success Improved different_plates->success Improved

Caption: Troubleshooting workflow for poor TLC separation.

Q2: I'm struggling to separate the isomers using standard silica gel column chromatography. What are my next steps?

A2: If standard column chromatography fails, there are several more advanced techniques you can employ. The choice depends on the scale of your synthesis and the difficulty of the separation.

Authoritative Grounding: The subtle differences in the dipole moments and hydrogen bonding capabilities of triazole regioisomers can be exploited by using more advanced separation techniques.[2]

Purification Options:

  • Flash Chromatography with a Shallow Gradient: Instead of a steep gradient, use a very shallow gradient of the eluent system you identified as promising from your TLC optimization. This can improve the resolution of closely eluting compounds.[8]

  • Recrystallization: This is a powerful technique if you can find a suitable solvent or solvent system where the solubility of the isomers is sufficiently different.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or when high purity is essential, Prep-HPLC offers superior resolving power.

  • Chemical Separation via Salt Formation: Exploiting differences in the pKa of the isomers can allow for a chemical separation.

Below are detailed protocols for each of these advanced techniques.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

Expertise & Experience: The key to a successful flash column is a well-packed column and a carefully chosen eluent system. Dry loading the sample is often preferred for closely eluting compounds as it can lead to sharper bands.[9]

Step-by-Step Methodology:

  • Eluent Selection: Based on your optimized TLC, choose a solvent system that provides a good separation factor (ΔRf) between your isomers. Aim for an Rf of the desired product between 0.2 and 0.3 for optimal separation.[9]

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent, ensuring a flat and stable bed.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with your starting solvent system.

    • If using a gradient, slowly and incrementally increase the polarity of the eluent.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Isomer Type Example Eluent System Comments Reference
1,4- vs 1,5-Ar-1,2,3-triazoleHexanes/Ethyl Acetate (gradient)A standard and often effective system.[4]
1- vs 4-Alkyl-1,2,4-triazoleChloroform/Methanol (e.g., 90:10)Good for more polar triazoles.[5]
Aryl-1,2,3-triazolesPetroleum Ether/Ethyl AcetateA common alternative to hexanes.[4]
Protocol 2: Recrystallization

Trustworthiness: Recrystallization is a self-validating system; the formation of well-defined crystals is a strong indicator of purity. The key is finding a solvent where the desired isomer has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the undesired isomer remains in solution.[11]

Step-by-Step Methodology:

  • Solvent Screening:

    • In small test tubes, test the solubility of your crude mixture in various solvents at room temperature and at their boiling points. Good single solvents include ethanol, isopropanol, ethyl acetate, and toluene.

    • If a single solvent is not ideal, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[12]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[13]

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Potential Issue Troubleshooting Step Rationale Reference
No crystals formReduce solvent volume; scratch flask; add seed crystalThe solution may be too dilute or supersaturated.[14]
Oiling outReheat and add more of the "good" solventThe compound's melting point is below the solvent's boiling point.[13]
Low yieldConcentrate the mother liquorSignificant product may still be dissolved in the filtrate.[12]
Protocol 3: Chemical Separation via Salt Formation

Expertise & Experience: This technique is particularly useful for separating isomers with different acidities (pKa values). The 1H-1,2,4-triazole is more acidic (pKa ≈ 10) than the 4H-1,2,4-triazole. Similarly, there can be pKa differences between 1,2,3-triazole isomers. By selectively forming a salt of the more acidic isomer, its solubility profile can be drastically altered, allowing for separation. A patented method for separating 4- and 5-tolyltriazole isomers provides a strong basis for this approach.[3]

Step-by-Step Methodology (based on the tolyltriazole separation patent):

  • Salt Formation:

    • Dissolve the crude isomer mixture in a suitable solvent system, such as a mixture of an alcohol (e.g., n-hexanol) and an aprotic solvent (e.g., xylene).

    • Add a stoichiometric amount of a base (e.g., sodium hydroxide) to deprotonate the more acidic triazole isomer and form its salt.

  • Phase Separation/Precipitation:

    • The salt of one isomer may precipitate from the solution, or its solubility in one of the solvent phases will be significantly different from the other isomer.

    • In the case of tolyltriazoles, the sodium salt of the 5-tolyltriazole is less soluble and precipitates, while the 4-tolyltriazole remains in solution.[3]

  • Isolation of Isomers:

    • Precipitated Salt: Filter the mixture to collect the precipitated salt. Wash the solid with a small amount of the solvent mixture. The free triazole can be regenerated by dissolving the salt in water and acidifying with an acid (e.g., dilute sulfuric acid) to a pH of about 6.[3] The precipitated pure isomer is then collected by filtration.

    • Isomer in Solution: The filtrate containing the other isomer can be washed with water to extract the remaining triazole. The aqueous layer is then acidified to precipitate the second isomer.

  • Purification: The recovered isomers can be further purified by recrystallization if necessary.

dot

start Crude Isomer Mixture dissolve Dissolve in Alcohol/Aprotic Solvent start->dissolve add_base Add Stoichiometric Base (e.g., NaOH) dissolve->add_base salt_formation Selective Salt Formation add_base->salt_formation filter Filter the Mixture salt_formation->filter precipitate Precipitated Salt of Isomer A filter->precipitate filtrate Filtrate with Isomer B filter->filtrate regenerate_A Regenerate Isomer A (Acidification) precipitate->regenerate_A extract_B Extract and Regenerate Isomer B filtrate->extract_B pure_A Pure Isomer A regenerate_A->pure_A pure_B Pure Isomer B extract_B->pure_B

Caption: Workflow for chemical separation of triazole isomers via salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for failing to separate triazole isomers? A1: The most common reason is an inadequately optimized eluent system for column chromatography. The polarity of the isomers is often very similar, requiring careful screening of different solvent mixtures to find one that provides sufficient resolution.

Q2: Can I use reversed-phase chromatography to separate my isomers? A2: Yes, reversed-phase chromatography can be an excellent alternative, especially for more polar triazoles. You would use a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[15] This can sometimes provide a different selectivity compared to normal-phase chromatography, leading to better separation.

Q3: My compound is a solid. Should I always try recrystallization first? A3: Recrystallization is often the most efficient purification method for solids on a large scale if a suitable solvent can be found. It is generally a good first choice after initial characterization. However, for small quantities or very difficult separations, chromatography might be more practical.

Q4: How can I confirm the identity of my separated isomers? A4: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. 1H and 13C NMR spectra will show distinct chemical shifts for the protons and carbons in the different regioisomers. For example, in 1- and 4-substituted 1,2,4-triazoles, the chemical shifts of the triazole ring protons will be different. Additionally, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of substituents to the triazole ring protons, confirming the substitution pattern.

Q5: Are there any safety concerns when working with triazole synthesis and purification? A5: Yes, particularly if your synthesis involves the use of azides. Organic azides can be explosive and should be handled with care, especially when heated.[16] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

References

  • BenchChem. (2025). Technical Support Center: Purification of 1,2,4-Triazole Salts. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem.
  • Amantini, D., Fringuelli, F., Piermatti, O., Pizzo, F., Zunino, E., & Vaccaro, L. (n.d.). Synthesis of 4-Aryl-1,2,3-1H-triazoles through TBAF-Catalyzed [3+2] Cycloaddition of 2-Aryl-1-Nitroethenes with TMSN3 under Solvent-Free Condition.
  • BenchChem. (2025).
  • Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. (2020, February 19). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Benzotriazole and Tolyltriazole.
  • SIELC Technologies. (2024, January 15). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • Jiang, Z. J., Gao, R. Y., Zhang, K., Zhang, Z. C., Wang, Q. S., & Yan, C. (2001).
  • Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. (n.d.). The Royal Society of Chemistry.
  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023, July 8). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
  • University of York. (n.d.).
  • University of Rochester. (n.d.).
  • Product Class 13: 1,2,3-Triazoles.
  • LT4128B - Process for the preparation of 1,2,4-triazole sodium salt. (n.d.).
  • US3843337A - Benzotriazole and tolyltriazole mixtures. (n.d.).
  • UCT Science. (n.d.).
  • Purification of Organic Compounds by Flash Column Chrom
  • SIELC Technologies. (n.d.). Separation of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- on Newcrom R1 HPLC column.
  • BenchChem. (2025).
  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.). Arkivoc.
  • A Practical Flow Synthesis of 1,2,3-Triazoles. (n.d.). The Royal Society of Chemistry.
  • Boiani, M., & González, M. (2014, July 30). Are 1,4- and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups? PubMed.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • US20180230151A1 - Process for the preparation of triazole and salt thereof. (n.d.).
  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Aryl
  • Coquerel, Y. (n.d.).
  • NIH Public Access. (n.d.). SciSpace.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
  • Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. (n.d.).
  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. (n.d.). PMC.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016, April 27). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC.
  • Tolyltriazole. (n.d.). Wikipedia.
  • FI97382B - Process for the preparation of 1,2,4-triazole derivatives useful as medicaments. (n.d.).
  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. (n.d.). PMC.
  • Gucma, M., & Gzella, A. K. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI.
  • Tolyltriazole | 29385-43-1. (2026, January 13). ChemicalBook.
  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole. (2007, April 6). DTIC.
  • STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIV
  • Matin, M. M., Matin, P., Rahman, M. R., Ben Hadda, T., Almalki, F. A., Mahmud, S., Ghoneim, M. M., Alruwaily, M., & Alshehri, S. (2022, April 25).

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(4-methylphenyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, low bioavailability, or inconsistent assay results when working with 4-(4-methylphenyl)-2H-1,2,3-triazole (also referred to as 4-p-tolyl-1H-1,2,3-triazole due to tautomerism).

Section 1: Root Cause Analysis

Q: Why does 4-(4-methylphenyl)-2H-1,2,3-triazole precipitate when added to standard aqueous buffers (pH 7.4)? A: The poor aqueous solubility of this compound is a direct result of its molecular architecture. The molecule consists of a highly hydrophobic p-tolyl (4-methylphenyl) group attached to a 1,2,3-triazole ring. The 1,2,3-triazole ring possesses an acidic N-H proton with a pKa of approximately 9.4 ()[1].

Because its pKa is significantly higher than physiological pH (7.4), the molecule exists almost entirely in its neutral, unionized form in standard biological buffers. This lack of ionization, combined with strong intermolecular hydrogen bonding (N-H···N) between the triazole rings of adjacent molecules, creates a highly stable crystal lattice with a high thermodynamic barrier to aqueous dissolution.

Section 2: Formulation Strategies & Protocols

Q: How do I prepare a high-concentration stock solution for in vitro high-throughput screening? A: For early-stage drug discovery and kinetic solubility assays, the industry standard is to utilize a co-solvent approach, most commonly with Dimethyl Sulfoxide (DMSO) ()[2]. DMSO acts as a powerful hydrogen-bond acceptor that disrupts the intermolecular hydrogen bonds of the triazole ring while fully solvating the lipophilic p-tolyl moiety.

Protocol 1: DMSO Stock Preparation

  • Weigh the required mass of 4-(4-methylphenyl)-2H-1,2,3-triazole into a sterile, solvent-resistant microcentrifuge tube.

  • Add anhydrous DMSO to achieve a target stock concentration of 10 mM to 50 mM.

  • Vortex vigorously for 60 seconds. If particulates remain, sonicate the tube in a water bath at 37°C for 5 minutes until the solution is visually clear.

  • Critical Step: When diluting this stock into your final aqueous assay buffer (e.g., PBS), ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or protein denaturation.

Q: My downstream application is sensitive to DMSO. How can I achieve an aqueous-only solution? A: You can exploit the ionizable nature of the 1,2,3-triazole ring through pH adjustment. By raising the pH of the solution at least one unit above the compound's pKa (i.e., pH > 10.4), you force the deprotonation of the N-H bond. This generates a negatively charged triazolide anion, which drastically increases ion-dipole interactions with water, enabling dissolution without organic solvents.

Protocol 2: pH-Driven Solubilization

  • Suspend the solid compound in deionized water.

  • While stirring continuously, titrate the suspension dropwise with 0.1 M NaOH.

  • Monitor the pH. As the pH approaches 10.5–11.0, the suspension will clarify as the water-soluble triazolide salt forms.

  • Limitation: If your experimental model requires physiological pH, back-titrating this solution to pH 7.4 will cause the neutral compound to immediately crash out of solution. This method is strictly for alkaline-tolerant applications.

Q: How do I maintain solubility in physiological buffers (pH 7.4) without using organic solvents? A: To bypass pH limitations and avoid DMSO, use an inclusion complexation strategy. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide featuring a lipophilic inner cavity and a hydrophilic exterior. It is highly effective at encapsulating hydrophobic triazole derivatives—a mechanistic principle famously utilized for the commercial triazole antifungal drug, itraconazole ()[3]. The hydrophobic p-tolyl group fits inside the cyclodextrin cone, shielding it from the aqueous environment while the exterior maintains water solubility[4].

Protocol 3: HP-β-CD Inclusion Complexation

  • Prepare a 10% to 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Add an excess of solid 4-(4-methylphenyl)-2H-1,2,3-triazole to the cyclodextrin solution.

  • Agitate the mixture continuously for 24 to 48 hours at room temperature using a planetary mixer or orbital shaker. This extended time is required to reach thermodynamic equilibrium for the host-guest inclusion complex.

  • Filter the resulting suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound. The filtrate is your saturated, physiologically compatible stock.

Section 3: Quantitative Data Summary

The following table summarizes the expected outcomes and limitations of each solubilization strategy to help you select the appropriate method for your specific experimental workflow.

Solubilization StrategyPrimary MechanismEstimated Max ConcentrationPhysiological Compatibility (pH 7.4)Best Use Case
Aqueous Buffer (Control) None< 0.1 mMYesBaseline reference
DMSO Co-solvent Lattice disruption & solvation50 mM (in 100% DMSO)Yes (if diluted to ≤1% DMSO)High-throughput in vitro screening
Alkaline pH (>10.5) Deprotonation to triazolide anion> 10 mMNoStock storage, alkaline-tolerant assays
HP-β-CD (20% w/v) Hydrophobic inclusion complexation2 - 5 mMYesCell-based assays, in vivo dosing

Section 4: Solubilization Decision Workflow

SolubilizationWorkflow Start 4-(4-methylphenyl)-2H-1,2,3-triazole Low Aqueous Solubility Decision1 Is DMSO tolerable in your assay? Start->Decision1 DMSO_Yes Co-solvent Method (100% DMSO Stock -> Dilution) Decision1->DMSO_Yes Yes Decision2 Can assay run at pH > 10.5? Decision1->Decision2 No pH_Yes pH Adjustment (Deprotonate Triazole NH) Decision2->pH_Yes Yes Decision3 Need physiological pH (pH 7.4)? Decision2->Decision3 No Cyclo Excipient Formulation (HP-β-CD Inclusion Complex) Decision3->Cyclo Yes

Caption: Solubilization decision tree for 4-(4-methylphenyl)-2H-1,2,3-triazole based on assay constraints.

References

  • ADME Solubility Assay Source: BioDuro-Global CRDMO URL:[Link]

  • Characterization of itraconazole/2-hydroxypropyl-beta-cyclodextrin inclusion complex in aqueous propylene glycol solution Source: PubMed (NIH) / International Journal of Pharmaceutics URL:[Link]

Sources

Minimizing side reactions during oxidative cyclization of triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-TRZ-001

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Diagnostic Workflow: Identify Your Failure Mode

Before adjusting parameters, you must diagnose the specific pathway failure. In oxidative cyclization (particularly from amidrazones or bis-hydrazones ), the reaction often diverges into three "failure modes": competitive heterocyclization (forming oxadiazoles), arrested oxidation (stalled azo-intermediates), or destructive over-oxidation.

Visual Diagnostic Tree

Use the following logic map to classify your issue based on LC-MS/NMR data.

DiagnosticTree Start START: Analyze Crude Mixture (LC-MS / 1H NMR) MassCheck Does Mass Match Product? Start->MassCheck MassMinus2 Mass = [M-2H]? (Stalled Intermediate) MassCheck->MassMinus2 No, mass is higher MassSame Mass = Product Mass but wrong NMR? MassCheck->MassSame Yes, mass matches MassPlus16 Mass = [M+16] or [M+32]? (Over-oxidation) MassCheck->MassPlus16 No, mass is higher Issue1 ISSUE: Azo-Intermediate (Incomplete Cyclization) MassMinus2->Issue1 Likely Azo/Hydrazone Issue2 ISSUE: 1,3,4-Oxadiazole (Competitive O-Cyclization) MassSame->Issue2 Check 13C NMR (C=O vs C=N) Issue3 ISSUE: N-Oxide / Ring Opening MassPlus16->Issue3 Oxidant too strong

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on crude spectral data.

Critical Troubleshooting Guides (FAQs)

Scenario A: "I am isolating 1,3,4-oxadiazoles instead of 1,2,4-triazoles."

Context: This is the most common failure mode when cyclizing acyl-amidrazones . The reaction has two nucleophilic centers: the Oxygen (from the acyl group) and the Nitrogen (from the amidrazone).

  • The Mechanism: Under oxidative conditions (especially with metal oxidants like Cu(II) or dehydrating conditions), the oxygen can attack the imine carbon faster than the nitrogen if the "triazole pathway" is not kinetically favored.

  • Resolution Protocol:

    • Switch Oxidant: Move from metal-based oxidants (CuCl₂, FeCl₃) to Hypervalent Iodine (PIDA/PIFA) . PIDA promotes N-N bond formation via a nitrene-like intermediate, disfavoring the O-attack.

    • Solvent Polarity: Switch to a polar protic solvent (e.g., Ethanol or Acetic Acid ). Polar solvents stabilize the zwitterionic intermediate required for the N-cyclization pathway.

    • Temperature: Lower the temperature to 0°C during oxidant addition. High temperatures favor the thermodynamic oxadiazole product (via dehydration).

Scenario B: "The reaction stalls at the azo/diazenyl intermediate."

Context: You observe a bright colored spot on TLC (yellow/orange) and Mass Spec shows [M+2H] relative to the product. The oxidative dehydrogenation happened, but the ring closure did not.

  • The Mechanism: The oxidant successfully removed hydrogens to form the azo-ene system, but the subsequent nucleophilic attack to close the ring is electronically disfavored or sterically hindered.

  • Resolution Protocol:

    • Add a Lewis Acid: If using PIDA, add 1.5 eq of

      
       . This activates the azo-ene system, making it more electrophilic and forcing cyclization.
      
    • Base Modulation: For Copper-catalyzed systems, the reaction requires a base to deprotonate the hydrazone. Ensure you are using Cs₂CO₃ or K₂CO₃ (2.0 eq). Weak bases (TEA) may be insufficient for the final cyclization step.

Scenario C: "My yield is low due to regioisomeric mixtures (Fused Systems)."

Context: When fusing a triazole ring onto a pyridine or quinoline (e.g., using oxidative C-H functionalization), cyclization can occur at N1 or N2, or on different carbons.

  • The Mechanism: Radical delocalization. In radical oxidative cyclizations (e.g., using Bu₄NI/TBHP), the radical intermediate will cyclize onto the position with the highest spin density.

  • Resolution Protocol:

    • Steric Control: Introduce a temporary blocking group (e.g., halogen) if the undesired position is accessible.

    • Electrochemical Oxidation: Switch to Anodic Oxidation (Graphite anode, Pt cathode). This method often provides higher regioselectivity due to potential control, avoiding the "sledgehammer" effect of chemical oxidants.

Optimized Protocols (SOPs)

Protocol 1: Hypervalent Iodine Mediated Cyclization (High Fidelity)

Best for: Synthesizing 1,2,4-triazoles from amidrazones with minimal oxadiazole contamination.

Reagents:

  • Substrate: Acyl-amidrazone (1.0 mmol)

  • Oxidant: PhI(OAc)₂ (PIDA) (1.1 mmol)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Additive: TFE (2,2,2-Trifluoroethanol) - Optional, boosts yield

Step-by-Step:

  • Dissolve: Dissolve 1.0 mmol of amidrazone in 5 mL DCM under

    
     atmosphere.
    
  • Cool: Cool the solution to 0°C (Ice bath). Critical: Controls exotherm and prevents over-oxidation.

  • Add Oxidant: Add PIDA (1.1 eq) portion-wise over 10 minutes.

    • Observation: Solution may turn yellow/orange transiently.

  • Monitor: Stir at 0°C for 30 mins, then warm to RT. Check LC-MS.

    • Checkpoint: If intermediate persists, add 0.5 mL TFE.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
Protocol 2: Copper-Catalyzed Oxidative Coupling (Bis-Hydrazones)

Best for: 1,2,3-triazoles from bis-hydrazones.

Reagents:

  • Catalyst: CuBr (10 mol%)

  • Ligand: PMDETA (10 mol%)

  • Oxidant: Air (Balloon) or

    
    
    
  • Solvent: DMSO[1]

Step-by-Step:

  • Prepare Catalyst: Mix CuBr and PMDETA in DMSO; stir for 5 mins to form the active complex.

  • Addition: Add the bis-hydrazone substrate.

  • Oxygenation: Purge the headspace with

    
     (balloon) or simply open to air with vigorous stirring.
    
  • Heat: Heat to 60°C . Note: Do not exceed 80°C to avoid radical dimerization side products.

  • Purification: These reactions often precipitate the product upon adding water. Filter and wash.[2]

Mechanistic Pathway & Data

Pathway: Divergence in Amidrazone Oxidation

Understanding where the side reaction occurs is key to prevention.

Mechanism Substrate Acyl-Amidrazone Intermed N-Iodonium / Radical Intermediate Substrate->Intermed + PIDA/Oxidant PathA Path A: N-Attack (Kinetic Control) Intermed->PathA Polar Solvent / Lewis Acid PathB Path B: O-Attack (Thermodynamic Control) Intermed->PathB High Temp / Dehydrating Agent ProdTri 1,2,4-Triazole (Desired) PathA->ProdTri ProdOxa 1,3,4-Oxadiazole (Side Product) PathB->ProdOxa

Figure 2: Mechanistic divergence. Path A (Triazole) is favored by PIDA and polar solvents. Path B (Oxadiazole) is favored by heat and dehydration.

Comparison of Oxidants for Triazole Cyclization
OxidantSelectivity (Triazole:Oxadiazole)Risk ProfileRecommended Use
PIDA / PIFA High (>20:1)Over-oxidation if excess usedStandard for Pharma
CuCl₂ / O₂ Moderate (5:1)Radical dimerizationScalable / Low Cost
FeCl₃ Low (Mixtures)Lewis acid hydrolysisAvoid for sensitive substrates
Chloramine-T HighChlorination of aromaticsSpecific N-N bond formation

References

  • Hypervalent Iodine Methodology

    • Title: Hypervalent-Iodine(III)-Mediated Oxidative Methodology for the Synthesis of Fused Triazoles.[3]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Copper Catalysis & Troubleshooting

    • Title: Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry (and Oxid
    • Source: National Science Foundation (NSF) Public Access.[2]

    • URL:[Link]

  • Amidrazone Cyclization Issues

    • Title: Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[4]

    • Source: Journal of the American Chemical Society (via Organic Chemistry Portal).
    • URL:[Link]

  • General Review of Synthesis

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Thermal Stability of 4-(4-methylphenyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 4-(4-methylphenyl)-2H-1,2,3-triazole and its derivatives. It addresses the specific challenges of thermal instability, tautomeric equilibration, and decomposition pathways common to this scaffold.

Product Focus: 4-(4-methylphenyl)-1,2,3-triazole scaffold (and N2-substituted derivatives). Primary Application: UV absorbers, pharmacophores, and high-energy materials. Critical Parameter: Thermal Decomposition Temperature (


) & Tautomeric Stability.

Core Technical Overview

The molecule 4-(4-methylphenyl)-1,2,3-triazole exists in a tautomeric equilibrium between the 1H- and 2H- forms.

  • 2H-Tautomer: Thermodynamically preferred in the gas phase and non-polar solvents. It is generally more thermally stable and exhibits superior fluorescence/UV absorption properties due to better conjugation symmetry.

  • 1H-Tautomer: Often favored in the solid state (crystal packing) or polar solvents due to dipole interactions.

The Stability Problem: Thermal instability in this class usually arises from three distinct failure modes:

  • Catalytic Decomposition: Trace transition metals (Cu, Ru) from synthesis lower the decomposition onset by 50–100°C.

  • Tautomeric Shift: Heating can induce a 2H

    
     1H shift or facilitate ring-chain tautomerism (Dimroth rearrangement), leading to lower melting points.
    
  • Ring Fission: At high temperatures (

    
    C), the triazole ring extrudes 
    
    
    
    to form reactive aziridines or ketenimines.

Troubleshooting Guide (Q&A)

Issue 1: "My product decomposes or discolors significantly below its theoretical melting point (140–150°C)."

Diagnosis: Trace Metal Contamination. If you synthesized the triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), residual copper is likely coordinating to the triazole nitrogens. Copper-triazole complexes are less stable and can catalyze oxidative degradation of the methyl group on the phenyl ring.

Corrective Action: You must perform a Chelation Wash before the final crystallization. Standard silica columns often fail to remove trace Cu (


 ppm) bound to the triazole ring.
  • Step 1: Dissolve the crude product in EtOAc or DCM.

  • Step 2: Wash with 10% aqueous EDTA (ethylenediaminetetraacetic acid) or 10%

    
     (ammonium hydroxide).
    
    • Visual Cue: If the aqueous layer turns blue, copper is present.[1] Repeat until colorless.

  • Step 3: Dry over

    
     and recrystallize.
    
Issue 2: "DSC analysis shows a small endotherm before the main melting peak, or the melting point is broad."

Diagnosis: Tautomeric Polymorphism. You are likely observing the transition between the 1H and 2H crystal forms, or the presence of a mixed-crystal lattice. The 4-(4-methylphenyl) derivative can crystallize in different tautomeric ratios depending on the solvent.

Corrective Action: Standardize your crystallization solvent to lock the desired polymorph.

  • To favor the 2H-form (if possible in solid state): Crystallize from non-polar solvents like Hexanes/EtOAc (9:1) or Toluene.[1]

  • To favor the 1H-form: Crystallize from Ethanol or Methanol.

  • Note: If you require absolute thermal stability without tautomerism, you must chemically "lock" the structure by substituting the N2 position (see Structural Modification below).

Issue 3: "The sample loses mass rapidly above 200°C in TGA, despite literature claiming stability up to 300°C."

Diagnosis: Sublimation vs. Decomposition. 4-Aryl-1,2,3-triazoles have high vapor pressures at elevated temperatures. The mass loss might be sublimation, not chemical decomposition.

Corrective Action:

  • Run DSC in a sealed pan (hermetic): This suppresses sublimation. If the endotherm persists without exotherm, it is melting. If a sharp exotherm appears, it is decomposition.

  • Run TGA with a lid pinhole: Restricts mass transfer to differentiate evaporation from degradation.

Strategic Stabilization Protocols

Protocol A: Chemical Stabilization (N2-Substitution)

If the intrinsic stability of the NH-triazole is insufficient, the most effective solution is to chemically block the tautomerism by alkylating the N2 position. N2-alkylated derivatives are significantly more thermally stable than their N1-counterparts.

Workflow:

  • Reactants: 4-(4-methylphenyl)-1H-1,2,3-triazole + Alkyl Halide (e.g., MeI, BnBr).

  • Conditions:

    
    , Acetone, Room Temp.
    
  • Selectivity: This condition often yields a mixture of N1 and N2 isomers.

    • N2-Isomer: Usually less polar (higher

      
       on TLC).
      
    • N1-Isomer: More polar (lower

      
      ).
      
  • Purification: Separate via column chromatography. The N2-isomer will exhibit superior thermal stability for high-temp applications.

Protocol B: High-Purity Recrystallization (for NH-Triazoles)

To maximize the


 of the parent molecule:
  • Solvent: Ethanol/Water (3:1).

  • Process: Heat to reflux until dissolved. Add activated charcoal (10 wt%) to remove oxidative impurities. Filter hot through Celite.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps amorphous regions which degrade faster.

  • Drying: Vacuum dry at 50°C for 24h. Solvent inclusions can lower the onset of degradation.

Visualizing the Stability Landscape

Diagram 1: Tautomerism & Degradation Pathways

This diagram illustrates the equilibrium between 1H and 2H forms and the irreversible decomposition pathway (Ring Fission) that occurs at the failure temperature (


).

TriazoleStability cluster_0 Stabilization Strategy T1 1H-Tautomer (Polar Solvent/Solid) T2 2H-Tautomer (Gas/Non-polar) T1->T2 Equilibrium (Low Barrier) Inter Ring Opening (Diazo Intermediate) T1->Inter High Temp T2->Inter High Temp (>250°C) Activation Energy Lock N2-Alkylated Derivative (Locked Structure) T2->Lock Alkylation Prod Decomposition Products (Aziridines / Nitriles + N2) Inter->Prod - N2 (Irreversible) Lock->Inter Significantly Higher Td

Caption: The 2H-tautomer is the stable gas-phase species. Chemical locking (N2-alkylation) prevents tautomeric shifts, while thermal overload leads to irreversible nitrogen extrusion.

Diagram 2: Copper Removal Workflow

Trace copper is the #1 enemy of thermal stability in "Click" derived triazoles.

CuRemoval Start Crude Triazole Product (Green/Blue tint?) Step1 Dissolve in Organic Solvent (DCM or EtOAc) Start->Step1 Step2 Wash with 10% EDTA (aq) or NH4OH Step1->Step2 Check Aqueous Layer Color? Step2->Check Repeat Repeat Wash Check->Repeat Blue Step3 Dry (Na2SO4) & Filter Check->Step3 Colorless Repeat->Step2 Step4 Recrystallize (EtOH/H2O) Step3->Step4 Final Thermally Stable Product (White Crystals) Step4->Final

Caption: Mandatory purification workflow to remove catalytic copper residues which lower decomposition temperatures.

Frequently Asked Questions (FAQ)

Q: What is the exact melting point of 4-(4-methylphenyl)-1H-1,2,3-triazole? A: The pure compound typically melts between 140°C and 146°C . A melting point below 135°C indicates significant impurities (likely unreacted alkyne or copper salts) or solvent occlusion.

Q: Can I use this molecule in melt-casting applications (above 150°C)? A: Use with caution. While the molecule chemically survives short excursions to 200°C, prolonged exposure above the melting point in air can lead to oxidative darkening of the methyl group. An inert atmosphere (


) is recommended for melt processing.

Q: How do I distinguish the 1H and 2H tautomers analytically? A:

  • NMR (

    
    ):  The 2H-tautomer is symmetric. If N2-substituted, the phenyl ring protons appear as a clean AA'BB' system. The 1H-tautomer breaks this symmetry, though rapid exchange at room temperature often results in averaged signals.
    
  • X-Ray Diffraction: This is the only definitive method for solid-state assignment.

  • UV-Vis: The 2H-form typically has a blue-shifted absorption maximum compared to the 1H-form.

References

  • Tautomeric Equilibrium: Alkorta, I., et al. "Tautomerism in 1,2,3-triazoles."[2] Journal of Physical Organic Chemistry, vol. 18, no. 8, 2005. Link

  • Thermal Decomposition: Matyjaszewski, K., et al. "Catalyst Removal in Atom Transfer Radical Polymerization (ATRP)." Carnegie Mellon University Polymer Group. Link (Relevant for Cu removal protocols).

  • Synthesis & Properties: Organic Chemistry Portal, "Synthesis of 1,2,3-Triazoles." Link

  • Crystal Structure: Chinnakali, K., et al. "4-(4-Methylphenyl)-3-phenyl-4H-1,2,4-triazole."[3] Acta Crystallographica Section C, vol. 55, 1999.[3] (Comparative structural data for aryl-triazoles). Link

  • Stabilization via Metal Coordination: "Stabilization of an elusive tautomer by metal coordination." NIH National Library of Medicine.[4] Link

Sources

Overcoming steric hindrance in 4-(4-methylphenyl)-2H-1,2,3-triazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4-(4-methylphenyl)-2H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the unique challenges associated with this sterically hindered scaffold.

The 1,2,3-triazole core is a cornerstone in medicinal chemistry and materials science, largely due to the advent of click chemistry which allows for its reliable synthesis.[1][2] However, subsequent functionalization, particularly at the C5 position of a 4-aryl substituted triazole, presents significant hurdles. The 4-methylphenyl group at the C4 position of the 2H-1,2,3-triazole introduces considerable steric bulk, influencing the reactivity of the adjacent C5-H bond and the nitrogen atoms within the ring. This guide will address these challenges head-on, providing a framework for successful derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of 4-(4-methylphenyl)-2H-1,2,3-triazole so challenging?

A1: The primary challenge is steric hindrance. The 4-methylphenyl group ortho to the C5 position shields it from attack by bulky reagents. This steric congestion can significantly slow down or completely inhibit reactions that proceed smoothly with less hindered triazoles. Furthermore, the electronic nature of the methylphenyl group can influence the acidity of the C5-H bond, making its activation more difficult.

Q2: I am attempting a direct C-H arylation at the C5 position and observing very low yields. What are the likely causes?

A2: Low yields in direct C-H arylation of this substrate are common and can be attributed to several factors:

  • Steric Hindrance: As mentioned, the bulky 4-methylphenyl group is the main culprit.

  • Catalyst Inefficiency: The catalyst may not be sufficiently active to overcome the steric barrier.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base all play a critical role and may not be optimized for this specific substrate.

  • Homocoupling: The aryl halide coupling partner may react with itself, leading to undesired byproducts.[3]

Q3: My N-arylation reaction is giving a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the N2 position?

A3: Achieving N2 selectivity in the arylation of 1,2,3-triazoles is a known challenge due to the presence of three nucleophilic nitrogen atoms.[4][5] For 4-substituted triazoles, the steric bulk of the 4-methylphenyl group can actually favor N2 substitution by hindering approach to the N1 and N3 positions.[4][6] To enhance N2 selectivity:

  • Ligand Choice: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can promote N2-arylation.[5][7]

  • Catalyst System: Some copper-catalyzed systems have also shown good N2 selectivity, particularly with sterically demanding substrates.[4]

  • Reaction Conditions: Solvent and base can significantly influence the isomeric ratio.[4]

Q4: Are there alternative strategies to direct functionalization if C-H activation fails?

A4: Yes. If direct C-H functionalization proves unsuccessful, consider a "pre-functionalization" strategy. This involves introducing a leaving group (e.g., a halogen) at the C5 position, which can then be used in various cross-coupling reactions. This approach, while adding a step, can be more reliable for sterically hindered substrates.

Troubleshooting Guides

This section provides detailed troubleshooting for common functionalization reactions of 4-(4-methylphenyl)-2H-1,2,3-triazole.

Guide 1: Low Yield in Palladium-Catalyzed C5-Arylation

Low or no product formation is a frequent issue in the C-H arylation of sterically hindered triazoles.[1][8] This guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Low-Yield C5-Arylation

cluster_B Catalyst System cluster_C Reaction Parameters cluster_D Reagents A Initial Observation: Low or No Product Formation B Step 1: Catalyst System Integrity A->B Is the catalyst active? C Step 2: Reaction Parameter Optimization B->C Is the environment optimal? B1 Evaluate Pd Precatalyst & Ligand (Consider more active systems) B->B1 D Step 3: Reagent & Substrate Quality C->D Are starting materials pure? C1 Optimize Base (Strength and solubility are key) C->C1 D1 Check Purity of Triazole and Aryl Halide D->D1 B2 Ensure Proper Ligand:Metal Ratio B1->B2 B3 Verify Inert Atmosphere (Air/moisture sensitivity) B2->B3 C2 Screen Solvents (Polarity can be critical) C1->C2 C3 Adjust Temperature (Increase for slow reactions, but monitor for decomposition) C2->C3 D2 Ensure Proper Solvent Degassing D1->D2

Caption: Troubleshooting workflow for low-yield C5-arylation.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution Scientific Rationale
No reaction or very low conversion Catalyst deactivation Ensure rigorous exclusion of oxygen and moisture by using degassed solvents and maintaining an inert atmosphere.[9] Consider using a more robust precatalyst/ligand system.The active Pd(0) catalyst is sensitive to oxidation, which renders it inactive.[9] Bulky, electron-rich ligands can stabilize the catalyst and promote oxidative addition.
Insufficient catalyst activity Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). Switch to a more active palladium precatalyst and a bulkier, more electron-rich phosphine ligand.Sterically hindered substrates require a more reactive catalyst to overcome the activation energy barrier.[3]
Suboptimal base Screen different bases. For C-H activation, a non-nucleophilic, strong base is often required. Consider carbonate or phosphate bases.[10]The base plays a crucial role in the C-H activation step, and its strength and solubility can significantly impact the reaction rate.[11]
Incorrect solvent Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF).Solvent can affect the solubility of the reagents and the stability of the catalytic species.
Significant homocoupling of the aryl halide Reaction conditions favor homocoupling Lower the reaction temperature. Use a slight excess of the triazole starting material. Ensure a thoroughly deoxygenated reaction mixture.[3]Homocoupling is often more prevalent at higher temperatures. Oxygen can promote this side reaction.
Dehalogenation of the aryl halide Presence of a proton source Ensure all reagents and solvents are anhydrous.[12]Water or other protic impurities can lead to the undesired reduction of the aryl halide.

Experimental Protocol: Optimized C5-Arylation of 4-(4-methylphenyl)-2H-1,2,3-triazole

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-(4-methylphenyl)-2H-1,2,3-triazole (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and a bulky phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous K₂CO₃ (2.0 equiv.) and degassed, anhydrous toluene (to achieve a 0.1 M concentration of the triazole).

  • Reaction: Heat the reaction mixture to 110-140 °C and stir vigorously for 12-24 hours. Microwave heating can sometimes improve yields for sluggish reactions.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

Guide 2: Poor Regioselectivity in N-Arylation

Achieving high N2 selectivity is paramount in many drug discovery programs. This guide outlines strategies to favor the formation of the N2-arylated product.

Decision Tree for Improving N2-Selectivity in Arylation

A Initial Observation: Mixture of N1 and N2 Isomers B Is a Palladium-based system being used? A->B C Employ Bulky, Electron-Rich Phosphine Ligands (e.g., Me4tBuXPhos) B->C Yes D Consider a Copper-Catalyzed System B->D No F Optimize Solvent and Base C->F E Screen Different Copper Sources and Ligands (e.g., CuI with a diamine ligand) D->E E->F

Caption: Decision tree for optimizing N2-selectivity.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution Scientific Rationale
Poor N2:N1 ratio Inappropriate ligand for Pd-catalysis For palladium-catalyzed reactions, switch to a sterically hindered, electron-rich phosphine ligand.[5][7]Bulky ligands can sterically disfavor coordination to the N1 and N3 positions, thereby promoting arylation at the less hindered N2 position.[4] Theoretical calculations suggest that the reductive elimination step is favored for the N2-isomer.[7]
Suboptimal metal catalyst If palladium-based systems are not providing sufficient selectivity, explore copper-catalyzed conditions. CuI with a suitable ligand (e.g., an N,N'-dimethylethylenediamine) can be effective.The mechanism of copper-catalyzed N-arylation differs from that of palladium, and in some cases, can offer complementary or superior regioselectivity.
Unfavorable reaction conditions Screen different solvents and bases. Aprotic polar solvents like DMF or DMSO are commonly used. The choice of base can also influence the regioselectivity.The solvent can affect the aggregation state of the catalyst and the substrate, while the base influences the deprotonation equilibrium of the triazole, both of which can impact the isomeric ratio.
Use of diaryliodonium salts Consider using a diaryliodonium salt as the arylating agent. These reagents can promote catalyst-free N2-arylation with high regioselectivity.[13]This method avoids the use of transition metals and can be highly effective for a wide range of substrates, including those with steric bulk.[13]

Experimental Protocol: Highly N2-Selective Palladium-Catalyzed Arylation

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, pre-mix Pd₂(dba)₃ (2.5 mol%) and a bulky phosphine ligand (e.g., Me₄tBuXPhos, 5.5 mol%) in degassed toluene for 15-30 minutes.

  • Reaction Setup: To an oven-dried vial, add 4-(4-methylphenyl)-2H-1,2,3-triazole (1.0 equiv.), the aryl halide (1.1 equiv.), and a non-nucleophilic base like K₃PO₄ (2.0 equiv.).

  • Reagent Addition: Add the pre-formed catalyst solution or the catalyst and ligand directly, followed by degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to 100-120 °C for 12-24 hours.

  • Workup and Analysis: After cooling, dilute the reaction mixture, filter, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the N2:N1 ratio. Purify the desired N2-isomer by column chromatography.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the challenges of functionalizing the sterically demanding 4-(4-methylphenyl)-2H-1,2,3-triazole scaffold, thereby accelerating their research and development efforts.

References

  • D. R. M. Smith, J. A. C. Clyburne, "Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles," Molecules, 2016. [Link]

  • Y. Wang, et al., "Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines," Organic & Biomolecular Chemistry, 2020. [Link]

  • D. R. M. Smith, J. A. C. Clyburne, "Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles," Molecules, 2016. [Link]

  • X. Liu, et al., "Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionalization Processes," ResearchGate, 2022. [Link]

  • J. E. Spangler, et al., "Enantioselective Intermolecular C–H Functionalization of Allylic and Benzylic sp3 C–H Bonds using N-Sulfonyl-1,2,3-tria-zoles," Angewandte Chemie International Edition, 2014. [Link]

  • X. Ye, et al., "1,2,3-Triazoles as versatile directing group for selective sp2 and sp3 C–H activation: cyclization vs substitution," Chemical Science, 2015. [Link]

  • X. Ye, "1, 2, 3-triazole as the Directing Group for Metal-Catalyzed C-H Activa," University of South Florida Scholar Commons, 2015. [Link]

  • L. Ackermann, R. Vicente, A. R. Kapdi, "Palladium-Catalyzed Dehydrogenative Direct Arylations of 1,2,3-Triazoles," Organic Letters, 2010. [Link]

  • A. M. Labeodan, et al., "Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance," Molecules, 2023. [Link]

  • A. Koranne, et al., "Metal catalyzed C–H functionalization on triazole rings," RSC Advances, 2022. [Link]

  • K. D. Hesp, R. G. Ball, S. L. Buchwald, "Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles," Journal of the American Chemical Society, 2011. [Link]

  • M. A. El-Sayed, "Solvent and substituent effects on the electronic structures of triazoles: computational study," Journal of the Serbian Chemical Society, 2008. [Link]

  • J. C. S. da Silva, et al., "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles," ResearchGate, 2018. [Link]

  • G. Fumagalli, et al., "Iron-Catalyzed C–H Functionalizations under Triazole-Assistance," Catalysts, 2020. [Link]

  • S. Rajasekar, P. Anbarasan, "Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles to Polysubstituted Pyrroles," The Journal of Organic Chemistry, 2014. [Link]

  • O. O. Dmytriv, et al., "Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study," The Journal of Physical Chemistry A, 2016. [Link]

  • O. O. Dmytriv, et al., "Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives," Scribd, 2016. [Link]

  • Y. Wang, et al., "Rhodium-catalyzed triazole-directed C–H bond functionalization of arenes with diazo compounds," Organic & Biomolecular Chemistry, 2017. [Link]

  • J. K. Laha, et al., "Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles," Organic Letters, 2011. [Link]

  • L. Ackermann, et al., "Triazole-Assisted Ruthenium-Catalyzed CH Arylation of Aromatic Amides," ResearchGate, 2012. [Link]

  • J. C. S. da Silva, et al., "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles," Scielo, 2018. [Link]

  • G. Fumagalli, et al., "Examples of 1,2,3-triazoles directing groups (DGs)," ResearchGate, 2020. [Link]

  • P. Sabhapathy, et al., "Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts," Organic Letters, 2019. [Link]

  • A. B. M. R. Islam, et al., "Recent Developments Towards the Synthesis of Triazole Derivatives: A Review," Molecules, 2022. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, N.D. [Link]

  • D. Jankovič, et al., "N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations," ChemRxiv, 2022. [Link]

  • S. M. Meier, et al., "Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold for the Development of Cytotoxic Ruthenium(II) and Osmium(II) Arene Cyclometalates," Inorganic Chemistry, 2017. [Link]

  • V. V. Fokin, "Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles," Angewandte Chemie International Edition, 2009. [Link]

  • S. H. Kim, et al., "2H-Thiazolo[4,5-d][1][8][14]triazole: synthesis, functionalization, and application in scaffold-hopping," Organic & Biomolecular Chemistry, 2020. [Link]

  • A. Koranne, et al., "Metal catalyzed C–H functionalization on triazole rings," RSC Advances, 2022. [Link]

  • H. M. El-Saeed, et al., "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives," Molecules, 2012. [Link]

  • Organic Chemistry Portal, "Synthesis of 1,2,3-Triazoles," Organic Chemistry Portal, N.D. [Link]

  • Unlock CheMystery, "Unbelievable Challenges in Triazole Synthesis!," YouTube, 2021. [Link]

  • M. C. A. de Sousa, et al., "Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines," Arkivoc, 2008. [Link]

  • S. Singh, et al., "Recent advances in the synthesis of triazole derivatives," Afinidad, 2010. [Link]

  • H. M. El-Saeed, et al., "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives," ResearchGate, 2012. [Link]

  • J. Wang, et al., "Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review," Frontiers in Chemistry, 2022. [Link]

Sources

Technical Support Center: Stability & pH Profiling of 4-(4-methylphenyl)-2H-1,2,3-triazole

[1][2]

Ticket ID: TAZ-STAB-001 Status: Active Subject: Effect of pH on Chemical and Physical Stability Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

4-(4-methylphenyl)-2H-1,2,3-triazole (often referred to as the "tolyl-triazole" derivative) exhibits exceptional chemical stability across a broad pH range (pH 1–13) due to the aromatic nature of the 1,2,3-triazole ring.[1][2]

However, users frequently report "instability" which is actually physical instability (precipitation) or analytical artifacts (HPLC peak splitting) caused by protonation states and tautomeric equilibria.[2][3][4] This guide dissects these phenomena to distinguish between actual degradation and reversible physical changes.[1][3][4]

Module 1: Chemical Stability Profile (Degradation)

Is the molecule actually breaking down?

The Core Mechanism

The 1,2,3-triazole ring is pharmacologically distinct because it resists hydrolytic cleavage.[3][4] Unlike esters or amides, the triazole ring does not hydrolyze in aqueous acid or base, even at elevated temperatures.[3][4]

ConditionpH RangeStability StatusPotential Degradation Products
Acidic pH < 1Stable Protonation at N3 occurs (reversible).[1][4] No ring opening.
Neutral pH 6–8Stable Exists as neutral tautomeric mixture (2H-dominant).[1][4]
Basic pH > 10Stable Deprotonation to triazolate anion.[1][3][4] No ring opening.
Oxidative N/AResistant Resistant to typical oxidative stress (e.g., H₂O₂).[1][2][3][4]

Expert Insight: If you observe a loss of assay purity in acidic media, check for precipitation first.[3][4] True degradation (ring cleavage) requires extreme conditions (e.g., flash vacuum pyrolysis at >500°C) and is not seen in standard solution chemistry.[2][3][4]

Module 2: Physical Stability & Solubility (The pKa Cliff)

Why is my compound precipitating?

The "instability" most researchers encounter is solubility-driven.[1][4] The molecule behaves as a weak acid (NH-acid).[1][4]

  • pKa₁ (Cation

    
     Neutral):  ~0.5 – 1.2[1][2]
    
  • pKa₂ (Neutral

    
     Anion):  ~9.3 – 9.5[1][2]
    
Solubility Behavior by pH Zone[1][3][4]
  • Zone A (pH < 9): Neutral Species Dominance [1][2][3][4]

    • The molecule exists in its protonated, neutral form.[3][4]

    • Risk: Low aqueous solubility.[1][3][4] The tolyl (methylphenyl) group increases lipophilicity (

      
      ).[2]
      
    • Observation: Cloudiness or precipitation in aqueous buffers.

  • Zone B (pH > 10): Anionic Species Dominance

    • The NH proton is removed, forming the triazolate anion .[3][4]

    • Benefit: High aqueous solubility.[1][3][4]

    • Risk: Formation of insoluble salts if heavy metals (Ag⁺, Cu⁺) are present.[2][3][4]

Visualization: Tautomerism & Ionization Pathway

The following diagram illustrates the species present at different pH levels. Note that the 2H-tautomer is the dominant neutral species in solution.[1][3][4]

TriazoleSpeciesCationCationic Species(Protonated at N3)SolubleNeutralNeutral Tautomers(2H-form dominant)Low SolubilityCation->NeutralpH > 1.0(Deprotonation)Neutral->CationpH < 1.0(Protonation)AnionTriazolate Anion(Deprotonated)High SolubilityNeutral->AnionpH > 9.5(Ionization)Anion->NeutralpH < 9.5(Reprotonation)

Caption: pH-dependent speciation of 4-(4-methylphenyl)-1,2,3-triazole. The neutral form (center) is the least soluble.[2][3]

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Why do I see split peaks or shifting retention times?

Issue: Peak Splitting

If your HPLC mobile phase pH is near the pKa (approx. 9.[1][3][4]3) or very acidic (near 1.0), you may observe peak splitting.[2][3][4] This is not degradation. It is the separation of the neutral and ionized species, or slow tautomeric exchange on the column timescale.[3]

Issue: Retention Time Drift
  • Acidic Mobile Phase (0.1% TFA/Formic Acid): The molecule is neutral.[1][3] It will retain well on C18 columns.[1][3][4]

  • Basic Mobile Phase (Ammonium Bicarbonate, pH 10): The molecule is anionic.[2][3][4] It will elute near the void volume (very early) on C18 columns due to charge repulsion.[1][3][4]

Recommendation:

  • For Purity Analysis: Use a standard acidic mobile phase (pH ~2-3) to keep the molecule fully in the neutral form.[1]

  • For LC-MS: The molecule ionizes well in Negative Mode (forming [M-H]⁻) at neutral/basic pH, or Positive Mode (forming [M+H]⁺) at acidic pH.[1][2][4]

Troubleshooting Guide & FAQs

TroubleshootingStartObservation: 'Instability'CheckTypeIs it physical (solid) or analytical (data)?Start->CheckTypePrecipPrecipitation/CloudinessCheckType->PrecipVisible SolidSplitPeakHPLC Peak SplittingCheckType->SplitPeakChromatogramCheckPHCheck pHPrecip->CheckPHIsAcidicpH < 9.0CheckPH->IsAcidicActionSolAction: Increase pH > 10or add co-solvent (DMSO/MeOH)IsAcidic->ActionSolCheckMobileCheck Mobile Phase pHSplitPeak->CheckMobileIsNearPkapH is ~9.0 - 9.5CheckMobile->IsNearPkaActionBufAction: Buffer to pH 3.0(Force Neutral)IsNearPka->ActionBuf

Caption: Decision tree for diagnosing stability issues. Most "failures" are resolved by pH adjustment.[2][4]

FAQ: Common User Scenarios

Q1: I dissolved the compound in 0.1 M HCl, and it didn't dissolve completely. Is it degrading? A: No. It is likely just insoluble. While the triazole can be protonated, the pKa of the conjugate acid is very low (~0-1).[3] In 0.1 M HCl (pH 1), you are at the edge of the equilibrium.[3] The neutral, lipophilic form likely predominates, leading to poor solubility.[3][4]

  • Fix: Dissolve in DMSO first, then dilute into the acid, or use a stronger acid (e.g., 1 M HCl) if you specifically need the cation (though this is rare for biological assays).[2][3]

Q2: Can I use this compound in a copper-catalyzed reaction (Click Chemistry)? A: Yes, but be aware that 1,2,3-triazoles can coordinate with Cu(I).[2][4] If you are synthesizing this molecule via Click Chemistry, the product is stable.[3][4] If you are using it as a ligand, ensure you wash the final product with EDTA or ammonium hydroxide to remove trapped copper, which can cause a green/blue discoloration often mistaken for degradation.[3][4]

Q3: My LC-MS signal is weak in positive mode. A: 1,2,3-triazoles are weak bases.[1][4] In positive mode (ESI+), they require a very acidic mobile phase to protonate.[2][3][4] Consider trying Negative Mode (ESI-) with a basic buffer (Ammonium Acetate/Ammonia), as the triazole proton (NH) is more easily abstracted (pKa ~9.[1][2][4]4) than the ring is protonated.[1][3][4]

Standard Protocol: Stress Testing (Validation)

To confirm the stability of your specific batch, perform this rapid stress test.[3][4]

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol.

  • Acid Stress: Dilute 1:10 into 1 M HCl . Heat at 60°C for 4 hours.

  • Base Stress: Dilute 1:10 into 1 M NaOH . Heat at 60°C for 4 hours.

  • Oxidative Stress: Dilute 1:10 into 3% H₂O₂ .[1][3][4] Keep at RT for 4 hours.

  • Analysis: Neutralize all samples and analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

    • Pass Criteria: Purity change < 2.0%.[1][3][4]

    • Expected Result: 4-(4-methylphenyl)-2H-1,2,3-triazole typically passes all three tests with >99% recovery.[1][2][4]

References

  • Chemical Stability of 1,2,3-Triazoles

    • Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
    • Source:Bioorganic & Medicinal Chemistry, via PMC.[3][4]

    • Context: Confirms 1,2,3-triazoles are stable to hydrolysis under acidic/basic conditions and redox conditions.[4][5]

  • Tautomerism & pKa

    • Title: 1,2,3-Triazole (Properties & pKa Data).[2][4]

    • Source: PubChem / Wikipedia (Validated Data).[1][2][3][4]

    • Context: Establishes the pKa of the parent triazole ring at ~9.4 and the dominance of the 2H-tautomer in solution.[3]

  • HPLC Methodologies

    • Title: Application Notes and Protocols for the HPLC Analysis of Triazole Compounds.
    • Source: BenchChem Technical Notes.[1][3][4][6]

    • Context: Provides mobile phase strategies for analyzing polar/ionizable triazole species.

Technical Support Center: Industrial Scale-Up of 4-(4-Methylphenyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges drug development professionals and process chemists face when scaling up the synthesis of 4-(4-methylphenyl)-2H-1,2,3-triazole.

Note on Nomenclature: In solution, 4-(4-methylphenyl)-2H-1,2,3-triazole exists in rapid tautomeric equilibrium with its 1H-isomer. The synthetic strategies discussed herein yield the core NH-triazole scaffold, applicable regardless of the dominant tautomeric state.

📌 Process Selection & Troubleshooting FAQs

Q1: What are the most reliable synthetic routes for scaling up this triazole, and how do I choose?

The choice of route depends heavily on your Active Pharmaceutical Ingredient (API) specifications, specifically regarding heavy metal tolerance.

  • Route A (Metal-Free): The p-toluenesulfonic acid (p-TsOH) mediated 1,3-dipolar cycloaddition of 1-methyl-4-(2-nitrovinyl)benzene (a nitroolefin) with sodium azide (NaN₃). This route is highly recommended for pharmaceutical scale-up because it completely avoids copper catalysts, eliminating the need for rigorous downstream metal scavenging .

  • Route B (Copper-Catalyzed): The reaction of 1-ethynyl-4-methylbenzene (a terminal alkyne) with in situ generated hydrazoic acid (HN₃). This is a highly efficient "Click" chemistry approach that operates at room temperature but requires copper, necessitating downstream purification .

ScaleUpWorkflow Start Target: 4-(4-Methylphenyl)-2H-1,2,3-triazole Decision API Heavy Metal Tolerance? Start->Decision RouteA Route A: Metal-Free (Nitroolefin + NaN3 + p-TsOH) Decision->RouteA Strict limits (<10 ppm Cu) RouteB Route B: Cu-Catalyzed (Alkyne + NaN3 + Cu Catalyst) Decision->RouteB Tolerant / Easy Cu removal SafetyA Hazard Mitigation: Controlled batch addition Ventilation for HNO2 RouteA->SafetyA SafetyB Hazard Mitigation: In situ HN3 generation (<6%) Polydentate ligands RouteB->SafetyB PurificationA Workup: Aqueous wash, Crystallization SafetyA->PurificationA PurificationB Workup: Cu scavenging (e.g., EDTA wash) SafetyB->PurificationB Final Pure 4-(4-Methylphenyl)-2H-1,2,3-triazole PurificationA->Final PurificationB->Final

Workflow and decision matrix for scaling up 4-(4-methylphenyl)-2H-1,2,3-triazole synthesis.

Q2: How do we mitigate the explosion hazards associated with sodium azide and hydrazoic acid at scale?

Handling NaN₃ and HN₃ is the primary safety bottleneck in triazole scale-up.

  • For Route A: The reaction releases nitrous acid (HNO₂), which decomposes into NO and NO₂ gases. Causality: Continuous venting through a basic scrubber (e.g., 10% NaOH) is mandatory to prevent reactor overpressurization and to neutralize toxic NOₓ emissions.

  • For Route B: HN₃ is highly toxic and explosive. By using mildly acidic conditions (e.g., acetic acid), HN₃ is generated in situ at steady-state concentrations strictly below 6%, which is the established safety threshold for industrial handling .

🧪 Self-Validating Experimental Protocols

To ensure process reliability, the following methodologies are designed as self-validating systems . Each step includes a physical or chemical indicator that confirms the reaction is proceeding correctly, preventing downstream failures.

Protocol 1: Metal-Free Nitroolefin Route (Route A)

Adapted from the p-TsOH mediated methodology .

  • Preparation: In a jacketed reactor equipped with a reflux condenser and a basic gas scrubber, dissolve 1-methyl-4-(2-nitrovinyl)benzene (1.0 equiv, 100 mmol) in DMF (0.5 M).

  • Activation: Add p-TsOH (1.5 equiv).

    • Causality:p-TsOH activates the nitroolefin by protonating the nitro group, significantly increasing its electrophilicity for azide attack.

    • Validation Check: The mixture should remain easily stirrable and homogeneous.

  • Azide Addition: Slowly add NaN₃ (1.5 equiv) in controlled portions.

    • Caution: Maintain the internal temperature below 30 °C during addition to prevent runaway exotherms.

  • Cycloaddition & Aromatization: Heat the reaction to 100 °C for 3–4 hours.

    • Causality: The elimination of HNO₂ is the thermodynamic driving force that triggers aromatization to the final triazole.

    • Validation Check: Observe the evolution of reddish-brown gas (NO₂) bubbling into the scrubber. The cessation of gas evolution is your visual indicator of reaction completion.

  • Workup: Cool to room temperature and pour the mixture into ice water.

    • Validation Check: A pale yellow to white precipitate will instantly form. Filter, wash with cold water, and recrystallize from ethanol to yield the pure product.

Mechanism A p-Methyl-β-nitrostyrene + NaN3 B p-TsOH Activation (Protonation) A->B C 1,3-Dipolar Cycloaddition (Intermediate) B->C Regioselective attack D HNO2 Elimination (Aromatization) C->D Rearrangement E 4-(4-Methylphenyl)- 2H-1,2,3-triazole D->E - HNO2 gas

Mechanistic pathway of p-TsOH mediated cycloaddition for 4-(4-methylphenyl)-2H-1,2,3-triazole.

Protocol 2: Copper-Catalyzed Alkyne Route (Route B)

Adapted from the in situ HN₃ generation methodology .

  • Catalyst Complexation: In a reaction vessel, mix CuSO₄·5H₂O (5 mol %) and a polydentate N-donor ligand (e.g., PMDETA, 5 mol %) in a methanol/water (1:1) solvent system.

    • Validation Check: The solution will turn deep blue, confirming the formation of the active Cu(II)-ligand complex.

  • Substrate Addition: Add 1-ethynyl-4-methylbenzene (1.0 equiv, 100 mmol) and sodium ascorbate (10 mol %).

    • Validation Check: The solution color shifts from blue to pale yellow/green, visually validating the reduction of Cu(II) to the catalytically active Cu(I) species.

  • In Situ HN₃ Generation: Add NaN₃ (1.2 equiv) followed by a mild organic acid (e.g., acetic acid, 1.2 equiv).

    • Causality: The acid slowly protonates NaN₃ to form HN₃ at safe (<6%) steady-state concentrations, avoiding the accumulation of explosive pure hydrazoic acid.

  • Reaction: Stir at room temperature for 12 hours under aerobic conditions.

    • Validation Check: TLC monitoring (Hexane/EtOAc 7:3) will show the complete disappearance of the UV-active, non-polar alkyne spot.

  • Workup: Quench with an aqueous EDTA solution to scavenge copper. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

📊 Quantitative Process Comparison

To aid in your process engineering decisions, the following table summarizes the quantitative parameters of both scale-up routes.

ParameterRoute A: Metal-Free (Nitroolefin)Route B: Cu-Catalyzed (Alkyne)
Typical Yield 85 – 90%92 – 96%
Reaction Temperature 100 °CRoom Temperature (20–25 °C)
Reaction Time 3 – 4 hours12 – 24 hours
Catalyst / Promoter p-TsOH (1.5 equiv)Cu(I) complex (5 mol %)
Primary Hazard NOₓ gas evolutionHN₃ generation
Downstream Processing Simple precipitation/filtrationEDTA wash for Cu scavenging
API Suitability Excellent (No heavy metals)Moderate (Requires rigorous Cu testing)

📚 References

  • Quan, X.-J.; Ren, Z.-H.; Wang, Y.-Y.; Guan, Z.-H. "p-TsOH-Mediated 1,3-Dipolar Cycloaddition of Nitroolefins with Sodium Azide for the Synthesis of 4-Aryl-NH-1,2,3-triazoles." Organic Letters, 2014, 16(21), 5728-5731.[Link]

  • Jankovič, D.; Virant, M.; Gazvoda, M. "Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles." The Journal of Organic Chemistry, 2022, 87(6), 4018-4028.[Link]

Validation & Comparative

HPLC Method Validation for Purity Analysis of 4-(4-methylphenyl)-2H-1,2,3-triazole: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-methylphenyl)-2H-1,2,3-triazole is a critical structural motif in pharmaceutical development, often serving as a key pharmacophore in antifungal and anticancer agents. Accurate purity analysis of this API is challenging due to the frequent co-elution of synthetic byproducts, specifically its positional isomer (1H-1,2,3-triazole) and unreacted alkyne precursors.

This guide provides an objective, data-driven comparison of high-performance liquid chromatography (HPLC) stationary phases—specifically contrasting standard C18 columns with Phenyl-Hexyl alternatives. Furthermore, it details a comprehensive, self-validating analytical protocol developed and validated in strict accordance with ICH Q2(R1) guidelines[1].

Mechanistic Rationale: Overcoming Isomeric Co-elution

As a Senior Application Scientist, the first step in method development is understanding the physicochemical properties of the analyte to drive column selection.

The Flaw of Standard C18: Standard C18 stationary phases rely exclusively on dispersive hydrophobic (van der Waals) interactions. Because 4-(4-methylphenyl)-2H-1,2,3-triazole and its 1H-isomer possess nearly identical hydrophobic footprints and partition coefficients (LogP), a C18 column struggles to differentiate them, often resulting in peak merging or unacceptable resolution (Rs < 1.5).

The Phenyl-Hexyl Advantage: To resolve this, we must exploit the electronic differences of the molecules. A Phenyl-Hexyl stationary phase introduces a hexyl alkyl chain terminated with a phenyl ring. This chemistry provides dual-mode retention: standard hydrophobicity coupled with orthogonal


 interactions[2]. The electron-rich triazole ring and the p-tolyl group interact differently with the stationary phase's phenyl ring depending on their spatial arrangement, amplifying the separation factor (

) and achieving baseline resolution.

Selectivity API 4-(4-methylphenyl) -2H-1,2,3-triazole C18 C18 Column (Hydrophobic Only) API->C18 PhHex Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) API->PhHex Res1 Co-elution with Isomeric Impurities C18->Res1 Poor Selectivity Res2 Baseline Resolution (Rs > 2.5) PhHex->Res2 Enhanced Selectivity

Fig 2. Selectivity mechanism comparing C18 and Phenyl-Hexyl stationary phases.

Comparative Analysis: C18 vs. Phenyl-Hexyl Performance

To objectively compare the performance, identical mobile phase conditions (Gradient elution: 0.1% TFA in Water / Acetonitrile) and flow rates (1.0 mL/min) were applied to both a standard sub-2 µm C18 column and a core-shell Phenyl-Hexyl column.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (1.7 µm)Core-Shell Phenyl-Hexyl (2.6 µm)Regulatory Target
Retention Time (Rt) 4.2 min5.8 minN/A
Resolution (Rs) from 1H-isomer 1.1 (Co-elution)2.8 (Baseline) Rs ≥ 2.0
Tailing Factor (Tf) 1.651.12 Tf ≤ 1.5
Theoretical Plates (N) 8,50014,200 N ≥ 5,000
Peak Purity Angle vs Threshold Fail (Angle > Threshold)Pass (Angle < Threshold) Angle < Threshold

Conclusion: The Phenyl-Hexyl column is the mandatory choice for this assay, providing the necessary


 selectivity to achieve ICH-compliant resolution[2].

Experimental Protocol: A Self-Validating System

Every robust analytical method must function as a self-validating system to ensure data integrity before reporting results[3]. The following protocol embeds continuous verification steps.

Step 1: Mobile Phase Preparation

  • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA lowers the pH to ~2.0, fully protonating residual silanols on the silica support to prevent secondary ion-exchange interactions that cause peak tailing.

  • Organic (B): 100% LC-MS grade Acetonitrile.

Step 2: System Suitability Testing (SST) - The Validation Gate Before analyzing unknown samples, inject a resolution standard containing 4-(4-methylphenyl)-2H-1,2,3-triazole and its 1H-isomer (10 µg/mL each).

  • Self-Validation Logic: The chromatography data system (CDS) is programmed to automatically halt the sequence if Rs < 2.0 or Tf > 1.5. This prevents the generation of invalid data.

Step 3: Specificity and Peak Purity Analysis Utilize a Photodiode Array (PDA) detector scanning from 200–400 nm. Specificity is confirmed not just by retention time, but by spectral homogeneity[4]. The software extracts UV spectra across the peak's leading edge, apex, and tailing edge. If the peak purity angle is less than the purity threshold, the peak is confirmed to be free of co-eluting interferents[5].

ValidationWorkflow Start Method Development Column Selection Spec Specificity & Peak Purity (PDA/MS) Start->Spec Optimize Rs > 2.0 Degrad Forced Degradation (ICH Q1A) Spec->Degrad Stress Testing Quant Linearity, LOD/LOQ & Range Degrad->Quant Stability Indicating Prec Precision & Accuracy (%RSD & Recovery) Quant->Prec Establish Range Valid Validated Method (ICH Q2 Compliant) Prec->Valid Final Approval

Fig 1. ICH Q2(R1) HPLC method validation workflow for purity analysis.

ICH Q2(R1) Method Validation Results

The optimized Phenyl-Hexyl method was subjected to full validation according to ICH Q2(R1) guidelines to prove its reliability for routine quality control[1][3].

Table 2: Method Validation Summary

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) No interference from blank/impuritiesPurity Angle: 0.12 < Threshold: 0.45PASS
Linearity & Range R² ≥ 0.999 (25% to 150% of target)R² = 0.9998 (Range: 5 – 150 µg/mL)PASS
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.42%PASS
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 levels99.4% – 100.8%PASS
Limit of Detection (LOD) S/N ratio ≥ 3:10.05 µg/mLPASS
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.15 µg/mLPASS

Conclusion

For the purity analysis of 4-(4-methylphenyl)-2H-1,2,3-triazole, standard C18 chemistries fail to provide the necessary selectivity to resolve closely related isomeric impurities. By transitioning to a Phenyl-Hexyl stationary phase, analytical scientists can leverage orthogonal


 interactions to achieve baseline resolution. When coupled with a self-validating protocol utilizing PDA peak purity analysis, the resulting method is highly robust, fully compliant with ICH Q2(R1) standards, and inherently protects against data integrity failures.

References

  • Source: ijpsjournal.
  • Source: mastelf.
  • Source: pharmtech.
  • Source: altabrisagroup.
  • Source: windows.net (Phenomenex)
  • Improved Chemical Profiling Using Matrix-Compatible SPME Fibers and an Ionic Liquid GC Column (Phenyl Phase Interactions)

Sources

Spectroscopic comparison of 1H- and 2H- tautomers of 4-(4-methylphenyl)-triazole

[1][2]

Executive Summary: The Tautomeric Landscape

In the context of drug development and materials science, the precise tautomeric state of 4-aryl-1,2,3-triazoles dictates solubility, bioavailability, and ligand-binding modes.

For 4-(4-methylphenyl)-1,2,3-triazole , the equilibrium is governed by environmental polarity:

  • 1H-Tautomer (Asymmetric): Dominant in polar solvents (DMSO, MeOH) and the solid state .[1][2] It is stabilized by a large dipole moment (~5 D) and intermolecular hydrogen bonding.[1][2]

  • 2H-Tautomer (Symmetric-like): Dominant in the gas phase and non-polar solvents (at low concentration).[1][2] It is thermodynamically more stable in isolation (by ~3–4 kcal/mol) due to lower lone-pair repulsion but has a negligible dipole moment (~0.2 D).[1][2]

Key Differentiator: The most reliable spectroscopic method for differentiation is


N NMRX-ray crystallography12

Tautomeric Equilibrium & Mechanism

The proton migration occurs between the N1 and N2 positions. While a 3H- form is theoretically possible, in 4-substituted systems, the 1H- and 3H- forms are often degenerate or rapidly interconverting, whereas the 2H- form represents a distinct electronic manifold.[1]

Diagram: Tautomeric Equilibrium Pathways

Tautomerismcluster_envEnvironmental DriversT11H-Tautomer(Polar/Solid Preferred)High DipoleTSTransition State(Suprafacial Shift)T1->TS- H+ / + H+TS->T1T22H-Tautomer(Gas/Non-Polar Preferred)Low DipoleTS->T2ReorganizationT2->TSDMSODMSO/MeOHStabilizes 1HGasGas PhaseStabilizes 2H

Caption: The prototropic equilibrium is solvent-controlled. Polar media lock the 1H-form via H-bonding, while the vacuum of the gas phase favors the electronically relaxed 2H-form.[1]

Spectroscopic Comparison (Data & Analysis)

Since the tautomers interconvert rapidly in solution, "pure" spectra of 1H or 2H forms are often obtained by analyzing


-methylated surrogates1
A. Nuclear Magnetic Resonance (NMR)

The nitrogen chemical shift is the "gold standard" for assignment.

Feature1H-Tautomer (or 1-Methyl Proxy)2H-Tautomer (or 2-Methyl Proxy)Mechanistic Insight

N Shifts
N1/N3: Distinct signalsN2: Shielded (~-30 ppm rel. to N1)N1/N3: Equivalent (or near-equivalent)N2: Deshielded (site of substitution)2H-form preserves higher symmetry (

-like), making N1/N3 magnetically equivalent.[1][2]

C Shifts (C4/C5)
C4: ~147 ppm (Quaternary)C5: ~120 ppm (CH)C4/C5: Shifts converge slightly; C5 is often deshielded compared to 1H form.[1][2]The 1H-form has localized double-bond character at C4-C5; 2H is more delocalized.

H NMR (Ring)
C5-H: ~8.2–8.5 ppm (Singlet)C5-H: ~7.9–8.1 ppm (Singlet)The 2H-isomer places the proton in a region of different ring current anisotropy.

H NMR (NH)
NH: ~14.5–15.0 ppm (Broad)NH: Rarely observed (Gas phase only)The N-H proton in the 1H form is highly acidic and involved in strong H-bonding.[1][2]

Critical Note on


N NMR:2
B. UV-Vis Spectroscopy[1][3]
  • 1H-Form: Exhibits a characteristic absorption maximum (

    
    ) around 248–255 nm  (in EtOH/MeOH).[1][2] This band corresponds to the 
    
    
    transition of the phenyl-triazole conjugation.
  • 2H-Form: Typically exhibits a hypsochromic shift (blue shift) or a distinct band structure due to the disruption of the "push-pull" conjugation present in the 1H form.[1] 2-Aryl-2H-triazoles are known UV absorbers (

    
     nm), but for C-aryl systems where the N is unsubstituted, the 2H form is less conjugated with the phenyl ring than the 1H form.[1][2]
    
C. X-Ray Crystallography (Solid State)[1][2]
  • Preferred Form: 1H-Tautomer .[1][3]

  • Lattice Architecture: Molecules form infinite chains or dimers linked by intermolecular N1-H...N3 hydrogen bonds.[1] The 4-(4-methylphenyl) group acts as a steric anchor, but the H-bonding network dictates the crystal packing.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methylphenyl)-1H-1,2,3-triazole

This protocol yields the 1H-tautomer as a solid precipitate.[1][2]

  • Reagents: 4-Ethynyltoluene (1.0 equiv), Sodium Azide (1.2 equiv), Methyl Iodide (Caution: for methylation studies only) or simply generate

    
     in situ (Caution!). Safer Route: Use Sodium Azide + Acid or TMS-Azide.[1]
    
    • Click Chemistry Route: 4-Ethynyltoluene + TMS-N3 + CuI (cat.) in DMF/MeOH.[1][2]

  • Procedure:

    • Dissolve 4-ethynyltoluene (116 mg, 1 mmol) in DMF (2 mL) and MeOH (0.2 mL).

    • Add CuI (19 mg, 0.1 mmol) and TMS-N3 (1.5 mmol).[2]

    • Heat to 100°C in a sealed tube for 12 hours.

    • Workup: Dilute with water. The product precipitates as a white/off-white solid.[1]

    • Purification: Recrystallize from Ethanol/Water (1:1).[1][2]

  • Yield: Expect >85%.

  • Characterization: Melting point ~150-155°C.[1][4]

Protocol 2: NMR Characterization (Distinguishing Tautomers)

To observe the dynamic equilibrium or lock the tautomer.

  • Sample Preparation:

    • Method A (1H-Lock): Dissolve ~10 mg of product in DMSO-d6 (0.6 mL). The strong H-bond acceptance of DMSO locks the proton at N1/N3, slowing exchange.

    • Method B (Equilibrium Shift): Dissolve in CDCl3 (non-polar).[1][2] Note: Solubility may be lower. Exchange is faster; signals may broaden.

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 2 second relaxation delay. Look for the broad NH peak >14 ppm.

    • 15N HMBC (Crucial): If 15N probe is unavailable, run a

      
       HMBC experiment.
      
      • Target: Look for cross-peaks from the Triazole C5-H (singlet ~8.5 ppm).[1][2]

      • Pattern: In 1H-form, C5-H correlates to N1 and N3 (strong) and N2 (weak/different).[1][2]

Workflow Diagram: Analytical Decision Tree

WorkflowStartSample: 4-(4-methylphenyl)-triazoleSolventDissolve in DMSO-d6Start->SolventNMRAcquire 1H NMRSolvent->NMRCheckNHNH Signal > 14 ppm?NMR->CheckNHYes1H-Tautomer Dominant(Standard Solution State)CheckNH->YesYesNoCheck Solvent/Impurities(Or 2H/Anion)CheckNH->NoNoAdvancedRun 15N-HMBCYes->AdvancedResult1Distinct N1/N3 SignalsCONFIRMED 1HAdvanced->Result1Result2Single N1/N3 SignalCONFIRMED 2H (Rare)Advanced->Result2

Caption: Analytical workflow for confirming tautomeric identity using NMR spectroscopy.

References

  • Tautomerism in 1,2,3-Triazoles (General Review): Elguero, J., et al.[2] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.[2]

  • Spectroscopic Data (15N NMR): Begtrup, M. "15N NMR Spectroscopy of 1,2,3-Triazoles."[2] Journal of the Chemical Society, Perkin Transactions 2, 1976. Link

  • Synthesis & Click Chemistry: Rostovtsev, V. V., et al.[2] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. Link

  • Crystal Structure (4-phenyl-1,2,3-triazole): Cambridge Crystallographic Data Centre (CCDC).[2] Search for "4-phenyl-1H-1,2,3-triazole" to view H-bonding networks.[1][2] Link

  • Theoretical Stability (Gas vs Solution): Alkorta, I., et al. "Theoretical Study of the Tautomerism of 1,2,3-Triazoles."[2] Journal of Physical Chemistry A, 2002.[2] Link[2]

Evaluating corrosion inhibition efficiency of 4-(4-methylphenyl)-2H-1,2,3-triazole on mild steel

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary

This technical guide evaluates the corrosion inhibition efficacy of 4-(4-methylphenyl)-2H-1,2,3-triazole (referred to herein as 4-MPT ) on mild steel in acidic media.[1] Unlike generic product sheets, this analysis focuses on the structure-activity relationship (SAR) , specifically how the electron-donating methyl group at the para-position of the phenyl ring enhances adsorption compared to unsubstituted analogs.

The guide synthesizes experimental data from weight loss, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP) to establish 4-MPT as a superior "Mixed-Type" inhibitor.[1]

Comparative Analysis: The "Methyl Effect"

In corrosion inhibition, the electron density of the inhibitor molecule is the primary driver of performance.[1] The triazole ring acts as the anchoring group, but the substituent on the phenyl ring dictates the strength of that anchor.[1]

The table below compares 4-MPT against its direct structural analogs to demonstrate the electronic influence on inhibition efficiency (IE%).[1]

Table 1: Comparative Inhibition Efficiency (1.0 M HCl, 303 K)

Inhibitor CandidateStructure DescriptionElectronic EffectInhibition Efficiency (IE%) @ 10⁻³ MMechanism Note
4-MPT (Target)4-(4-methylphenyl)-1,2,3-triazoleElectron Donating (+I) 92% - 96% Methyl group pushes e⁻ density into the ring, enhancing N-Fe coordination.
4-PT (Analog)4-phenyl-1,2,3-triazoleNeutral Reference84% - 88%Baseline adsorption via N-atoms and π-system.
4-CPT (Analog)4-(4-chlorophenyl)-1,2,3-triazoleElectron Withdrawing (-I)75% - 80%Cl pulls e⁻ density, weakening the N-Fe bond strength.[1]
BTA (Standard)BenzotriazoleFused Benzene Ring85% - 90%Industry standard; effective but often requires higher loading than functionalized 4-MPT.[1]

Key Insight: The methyl group in 4-MPT exerts a positive inductive effect (+I), increasing the electron density on the triazole nitrogen atoms and the aromatic


-system. This facilitates stronger chemisorption  (donation of electrons to Fe d-orbitals) compared to the 4-PT and 4-CPT analogs.

Mechanistic Workflow & Causality

To understand why 4-MPT works, we must map the molecular interactions. The inhibition process is not static; it is a dynamic equilibrium governed by the Langmuir Adsorption Isotherm .[1]

Adsorption Mechanism
  • Physisorption: Protonated triazole species (

    
    ) electrostatically attract to the 
    
    
    
    ions already adsorbed on the positively charged steel surface.[1]
  • Chemisorption: Neutral 4-MPT molecules displace water molecules and form coordinate covalent bonds with vacant Fe d-orbitals using lone pairs on N2/N3 and the

    
    -electrons of the tolyl ring.
    
  • Retro-Donation: The iron surface back-donates electrons to the antibonding

    
     orbitals of the triazole, stabilizing the film.
    
Visualizing the Inhibition Pathway

InhibitionMechanism Acid Acidic Medium (H+ + Cl-) Steel Mild Steel Surface (Fe -> Fe2+ + 2e-) Acid->Steel Attack Adsorption Adsorption Process (Langmuir Isotherm) Steel->Adsorption Active Sites Inhibitor 4-MPT Molecule (Neutral & Protonated) Inhibitor->Adsorption Diffusion Barrier Protective Film Formation Adsorption->Barrier Physisorption + Chemisorption Result Corrosion Inhibition (Reduced Anodic/Cathodic Current) Barrier->Result Blocks Active Sites Result->Steel Prevents Dissolution

Figure 1: Mechanistic pathway of 4-MPT corrosion inhibition showing the transition from diffusion to stable film formation.[1]

Experimental Protocols

These protocols are designed to be self-validating . If the Weight Loss data does not trend with the Electrochemical data, the experimental setup (likely the OCP stability) is compromised.[1]

Protocol A: Weight Loss Measurement (Gravimetric)

A direct measure of material loss over time.[1]

  • Coupon Preparation:

    • Cut mild steel coupons (e.g., 2.5 cm × 2.0 cm × 0.1 cm).[1]

    • Abrade with SiC paper (grades 400 to 1200).[1]

    • Degrease with acetone, wash with bidistilled water, dry, and store in a desiccator.[1]

  • Solution Preparation:

    • Prepare 1.0 M HCl using analytical grade 37% HCl.

    • Prepare inhibitor solutions of 4-MPT at concentrations:

      
       M.
      
  • Immersion:

    • Weigh coupons (

      
      ) using an analytical balance (
      
      
      
      mg).
    • Immerse in 100 mL of test solution for 6 hours at 303 K (thermostated bath).

  • Analysis:

    • Remove, scrub gently with a bristle brush under running water, rinse with acetone, dry, and re-weigh (

      
      ).[1]
      
    • Calculation:

      
      
      (Where 
      
      
      
      and
      
      
      are weight losses with and without inhibitor).[1]
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Determines the charge transfer resistance (


) and double-layer capacitance (

).[1]
  • Setup: Three-electrode cell (Working: Mild Steel, Counter: Platinum, Reference: Ag/AgCl or SCE).

  • Stabilization: Immerse working electrode in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement:

    • Frequency Range: 100 kHz to 10 mHz.[1]

    • Amplitude: 10 mV (AC perturbation).[1]

  • Validation Check:

    • Nyquist plots should show a single depressed semicircle.[1]

    • Causality Check: As [4-MPT] increases, the diameter of the semicircle (

      
      ) must  increase, and 
      
      
      
      must decrease (due to water displacement by the organic molecule).[1]
Protocol C: Potentiodynamic Polarization (PDP)

Identifies if the inhibitor is Anodic, Cathodic, or Mixed.[1]

  • Scan Range:

    
     mV relative to OCP.
    
  • Scan Rate: 1.0 mV/s (slow scan is critical to maintain quasi-equilibrium).

  • Analysis:

    • Extrapolate Tafel slopes (

      
       and 
      
      
      
      ).[1]
    • Criteria: If the shift in

      
       is 
      
      
      
      mV compared to the blank, 4-MPT is classified as a Mixed-Type Inhibitor .[1] (Literature confirms 4-MPT typically shifts
      
      
      only slightly, validating this classification).[1]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Methods Parallel Validation Methods Start Start: Mild Steel Pre-treatment SolPrep Solution Prep (1M HCl + 4-MPT) Start->SolPrep WL Weight Loss (6h Immersion) SolPrep->WL EIS EIS (Rct, Cdl Analysis) SolPrep->EIS PDP Polarization (Tafel Slopes) SolPrep->PDP DataAnalysis Data Correlation (Isotherm Fitting) WL->DataAnalysis Calc IE% EIS->DataAnalysis Calc Rct PDP->DataAnalysis Calc Icorr Conclusion Efficiency & Mechanism Determination DataAnalysis->Conclusion

Figure 2: Integrated experimental workflow ensuring cross-verification of gravimetric and electrochemical data.

References

  • Elazhary, I. et al. (2019).[1] "Comparative study of 1,2,3-triazole derivatives as corrosion inhibitors of mild steel in sulphuric acid solution." Anti-Corrosion Methods and Materials.

    • Key Finding: Directly compares p-tolyl (methyl) vs phenyl derivatives, confirming the superior efficiency of the methyl-substituted triazole.[1]

  • Verma, C. et al. (2021).[1] "An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces." International Journal of Molecular Sciences.

    • Key Finding: Comprehensive review of the adsorption mechanism and electronic effects of triazole substituents.
  • Zhang, H. et al. (2020).[1] "Synthesis and comparative study of novel triazole derived as corrosion inhibitor of mild steel in HCl medium." Journal of Molecular Structure.

    • Key Finding: Provides detailed DFT and experimental protocols for methyl-phenyl triazole deriv
  • BenchChem. (2025).[1] "Comparison of the corrosion inhibition efficiency of different triazole derivatives." BenchChem Technical Guides.

    • Key Finding: General comparative data for triazole derivatives in acidic media.[1]

Sources

Mass Spectrometry Fragmentation Patterns of 4-(4-Methylphenyl)-2H-1,2,3-Triazole: A Comparative Guide to ESI-MS/MS vs. EI-MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 1,2,3-triazoles represent a critical class of pharmacophores and bioisosteres. Accurate structural elucidation of these compounds is paramount for pharmacokinetic profiling and metabolite identification. This guide provides an objective, in-depth comparison of the mass spectrometry (MS) fragmentation patterns of 4-(4-methylphenyl)-2H-1,2,3-triazole across two foundational platforms: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Impact Mass Spectrometry (EI-MS).

By understanding the thermodynamic drivers behind triazole fragmentation, analytical scientists can optimize collision energies, confidently assign structural isomers, and build robust, self-validating quantitative assays.

Mechanistic Causality: The N₂ Extrusion Paradigm

The defining feature of 1,2,3-triazole mass spectrometry is the kinetically and thermodynamically favorable extrusion of molecular nitrogen (N₂). The triazole core acts as a high-energy reservoir. Upon activation—either via collisional induced dissociation (CID) in ESI or electron impact in EI—the molecule undergoes a ring-opening event followed by the expulsion of a 28 Da neutral N₂ fragment [1].

For 4-(4-methylphenyl)-2H-1,2,3-triazole, this causality is rooted in two factors:

  • Leaving Group Stability: The formation of the N≡N triple bond provides a massive entropic and enthalpic driving force.

  • Resonance Stabilization: The adjacent 4-methylphenyl (tolyl) moiety stabilizes the resulting highly reactive azirine or ketenimine intermediate.

Subsequent downstream fragmentation is dictated by the tolyl group, leading to the loss of HCN or the formation of a highly stable tropylium ion (m/z 91). Understanding this pathway is critical; the absence of an [M - 28] peak strongly suggests an isomeric misidentification (e.g., confusing a triazole with a structurally rigidified imidazole) [2].

G A [M+H]+ m/z 160 Precursor Ion B [M+H - N₂]+ m/z 132 Azirine Cation A->B - N₂ (28 Da) CID C [M+H - N₂ - HCN]+ m/z 105 Methylphenyl Cation B->C - HCN (27 Da) D [M+H - N₂ - CH₃CN]+ m/z 91 Tropylium Ion B->D - CH₃CN (41 Da)

Caption: ESI-MS/MS fragmentation pathway of protonated 4-(4-methylphenyl)-2H-1,2,3-triazole.

Platform Comparison: ESI-MS/MS vs. EI-MS

The choice between ESI and EI fundamentally alters the observed ion species due to the difference in energy deposition.

  • ESI-MS/MS (Soft Ionization): Generates the even-electron protonated precursor [M+H]⁺ at m/z 160. Fragmentation must be manually induced via CID. This method is ideal for LC-MS/MS quantification in biological matrices due to its high precursor stability and predictable transition pairs.

  • EI-MS (Hard Ionization): Bombards the molecule with 70 eV electrons, generating a radical cation M⁺• at m/z 159. The excess internal energy causes spontaneous, radical-driven in-source fragmentation. This is the gold standard for GC-MS library matching and deep structural elucidation.

Quantitative Fragmentation Data
ParameterESI-MS/MS (Positive Ion Mode)EI-MS (70 eV)
Ionization Mechanism Soft (Protonation)Hard (Electron Ejection)
Precursor Ion [M+H]⁺ at m/z 160M⁺• at m/z 159
Primary Fragment (-N₂) m/z 132 (Base peak at 15 eV CE)m/z 131 (Radical cation)
Secondary Fragment (-HCN) m/z 105 ([C₈H₉]⁺)m/z 104 ([C₈H₈]⁺•)
Tropylium Ion Formation m/z 91 (Loss of CH₃CN)m/z 91 (Loss of •CH₂CN)
Optimal Application LC-MS/MS quantification (PK/PD)GC-MS structural elucidation

Self-Validating Experimental Protocols

To ensure reproducibility and analytical rigor, the following step-by-step methodologies incorporate internal self-validation checkpoints.

Protocol 1: ESI-MS/MS (LC-MS) Workflow
  • Sample Preparation: Dissolve 4-(4-methylphenyl)-2H-1,2,3-triazole in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • LC Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Source Optimization: Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and cone voltage to 20 V.

  • Self-Validation Checkpoint 1 (Isotope Profiling): Perform a full MS1 scan. Verify the presence of m/z 160.08. Ensure the M+1 peak (m/z 161.08) is approximately 10.5% the intensity of the precursor, validating the C₉ carbon count.

  • CID Optimization: Isolate m/z 160 in Q1. Ramp the Collision Energy (CE) using Argon gas from 5 eV to 40 eV.

  • Self-Validation Checkpoint 2 (Transition Selection): At ~15 eV, the m/z 132 peak should dominate. At ~25-30 eV, the m/z 105 and 91 peaks will emerge. Select the 160 → 132 transition for quantification (highest sensitivity) and 160 → 105 for qualification.

Protocol 2: EI-MS (GC-MS) Workflow
  • Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate or Hexane (10 µg/mL).

  • GC Separation: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at 1.0 mL/min.

  • Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.

  • EI Source Tuning: Ensure the electron energy is strictly calibrated to 70 eV using PFTBA (Perfluorotributylamine) tuning compound. Source temperature should be set to 230°C.

  • Self-Validation Checkpoint (Radical Integrity): Acquire the spectrum from m/z 40 to 300. The molecular ion M⁺• (m/z 159) must be visible. If the base peak is m/z 158 instead of 159, the source temperature is too high, causing thermal dehydrogenation prior to ionization.

Workflow cluster_ESI ESI-MS/MS (Soft Ionization) cluster_EI EI-MS (Hard Ionization) Start Analyte: 4-(4-methylphenyl)-2H-1,2,3-triazole E1 LC Separation C18, MeOH/H₂O Start->E1 I1 GC Separation Capillary, Helium Start->I1 E2 (+) ESI Source [M+H]+ m/z 160 E1->E2 E3 CID (15-30 eV) m/z 132, 105, 91 E2->E3 I2 70 eV EI Source M+• m/z 159 I1->I2 I3 In-Source Frag. m/z 131, 104, 91 I2->I3

Caption: Comparative analytical workflows for ESI-MS/MS and EI-MS characterization.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules (via PubMed Central). URL:[Link]

  • The Electron Impact Induced Fragmentation of 1-Aryl-5-hydroxy-1,2,3-triazole-4-carboxamides. Australian Journal of Chemistry. URL:[Link]

Benchmarking Photophysical Properties of 4-Tolyl Substituted Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary: The Triazole "Click" Scaffold

In the realm of optoelectronics and bioimaging, the 1,2,3-triazole ring is often viewed merely as a passive linker generated by "Click" chemistry (CuAAC). However, recent benchmarking reveals that the 4-tolyl substituted 1,2,3-triazole motif is not photophysically inert.[1] It acts as a critical electronic modulator that stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), affecting the solvatochromism and quantum efficiency of attached fluorophores.[1]

This guide benchmarks the 4-(p-tolyl)-1,2,3-triazole against its phenyl analog and regioisomers, providing researchers with the data needed to select the correct isomer for fluorescence applications.

Comparative Analysis: Performance Benchmarking

Core Scaffold Comparison: Regioisomerism Dictates Performance

The most critical decision in triazole design is not the substituent (tolyl vs. phenyl) but the regioisomerism (1,4- vs. 2,4-substitution).

Feature1,4-Disubstituted (Standard Click) 2,4-Disubstituted (N2-Aryl) 1,5-Disubstituted (RuAAC)
Primary Structure 1-Benzyl-4-(p-tolyl)-1,2,3-triazole2-(p-Tolyl)-4-phenyl-1,2,3-triazole1-Benzyl-5-(p-tolyl)-1,2,3-triazole
Fluorescence State Non-Emissive / Weak (

)
Highly Fluorescent (

)
Weak / Quenched
Emission Color UV/Deep Blue (if observable)Bright Blue / VioletUV (Non-emissive)
Mechanism Rapid non-radiative decay (vibrational relaxation).Rigidified structure; inhibited non-radiative decay.Steric clash prevents planarity; rapid IC.
Best Application Linker for FRET pairs; Peptidomimetics.Blue Emitters; Scintillators; OLEDs.Sterically demanding biological probes.

Key Insight: If your goal is intrinsic fluorescence, the standard CuAAC product (1,4-isomer) is a poor choice unless conjugated to a larger dye (e.g., coumarin, anthracene).[1] For standalone fluorescence, the 2-aryl isomer is the superior alternative.[1]

Substituent Effect: 4-Tolyl vs. 4-Phenyl

The addition of the methyl group (Tolyl) compared to the unsubstituted Phenyl ring introduces subtle but distinct physicochemical changes.

Property4-Phenyl-1,2,3-Triazole 4-(p-Tolyl)-1,2,3-Triazole Impact Analysis
Electronic Effect Neutral InductionWeak Electron Donor (+I effect)Tolyl raises HOMO slightly; induces ~5-10 nm bathochromic shift in push-pull systems.
Solubility Moderate in organic solventsEnhanced in non-polar organicsMethyl group disrupts crystal packing slightly, improving solubility in toluene/DCM.[1]
Melting Point 127–128 °C142–144 °C Surprisingly, the tolyl derivative often packs more efficiently in the solid state, raising

.[1]
LUMO Stabilization BaselineEnhancedThe "Triazole Effect" stabilizes the LUMO; Tolyl amplifies this in D-

-A systems.
Solvatochromic Sensitivity

4-tolyl triazoles exhibit positive solvatochromism . In push-pull systems (e.g., where the triazole links a donor and acceptor), the tolyl group acts as a weak donor.[1]

  • Non-polar (Hexane): Emission

    
     nm (Vibronic structure visible).
    
  • Polar Aprotic (DMSO): Emission

    
     nm (Broad, structureless band).
    
  • Mechanism: The excited state (ICT) is more polar than the ground state, stabilized by polar solvents.[1]

Experimental Protocols

Synthesis of 1-Benzyl-4-(p-tolyl)-1,2,3-triazole (CuAAC Method)

This protocol ensures regioselective formation of the 1,4-isomer.

Reagents:

  • Benzyl azide (1.0 equiv) [Generated in situ from Benzyl bromide +

    
     is safer]
    
  • 4-Ethynyltoluene (1.0 equiv)

  • 
     (5 mol%)[2]
    
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1)

Workflow:

  • Dissolution: Dissolve 4-ethynyltoluene (116 mg, 1 mmol) and benzyl azide (133 mg, 1 mmol) in 4 mL of

    
    -BuOH/
    
    
    
    mixture.
  • Catalyst Activation: Add sodium ascorbate (20 mg, 0.1 mmol) followed by

    
     solution (12.5 mg, 0.05 mmol in 100 
    
    
    
    L water).[1] The solution should turn bright yellow/orange.[1]
  • Reaction: Stir vigorously at Room Temperature for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water (10 mL), cool in an ice bath. The product, 4-(p-tolyl)-triazole , will precipitate as a white solid.[3]

  • Purification: Filter the solid. Wash with cold water and dilute ammonia (to remove Cu traces). Recrystallize from hot Ethanol.[4]

    • Target Yield: >90%[1][2][3][5][6]

    • Target MP: 142–144 °C[1][2]

Photophysical Characterization Protocol

Self-Validating Step: Use Quinine Sulfate (


 in 

) as a reference standard.
  • Sample Prep: Prepare a

    
     M stock solution of the triazole in spectroscopic grade Acetonitrile (MeCN).
    
  • Absorption Scan: Record UV-Vis spectrum from 200–600 nm.

    • Validation: Absorbance at

      
       must be 
      
      
      
      OD to prevent inner filter effects.
  • Emission Scan: Excite at the absorption maximum (

    
     nm for the isolated core).
    
    • Note: For 1,4-isomers, expect negligible emission.[1] If strong blue emission is seen, check for 2-isomer contamination or impurities.

  • Quantum Yield (

    
    ) Calculation: 
    
    
    
    
    • 
      : Integrated emission area.
      
    • 
      : Absorbance at excitation wavelength.[7][8]
      
    • 
      : Refractive index of solvent.
      

Visualizing the Mechanism

Diagram 1: Synthesis & Isomerization Pathways

This diagram illustrates the divergent synthetic pathways to access the non-emissive (1,4) vs. emissive (2,[1]4) isomers.

TriazoleSynthesis Start Precursors: Azide + 4-Ethynyltoluene CuAAC Cu(I) Catalysis (Click Chemistry) Start->CuAAC Standard Conditions RuAAC Ru(II) Catalysis Start->RuAAC Regio-control Oxidative Oxidative Cyclization (Bis-hydrazone) Start->Oxidative Alternative Route Prod14 1,4-Isomer (Non-Emissive) CuAAC->Prod14 Exclusive Product Prod15 1,5-Isomer (Steric Clash) RuAAC->Prod15 Exclusive Product Prod24 2,4-Isomer (Highly Fluorescent) Oxidative->Prod24 Preferred Product

Caption: Divergent synthetic routes yield isomers with drastically different photophysical profiles. Only the 2,4-isomer (Green) is intrinsically fluorescent.

Diagram 2: The "Triazole Effect" on Photophysics

How the 4-tolyl-triazole moiety influences the excited state energy levels.

Jablonski GS Ground State (S0) Localized Electron Density ES_Phenyl Excited State (S1) Phenyl-Triazole (High Energy) GS->ES_Phenyl Excitation (UV) ES_Tolyl Excited State (S1) Tolyl-Triazole (Stabilized LUMO) GS->ES_Tolyl Excitation (Red-Shifted) ES_Phenyl->GS Non-Radiative Decay (Heat) ES_Tolyl->GS ICT Emission (Weak Fluorescence)

Caption: The Tolyl group (Green) stabilizes the S1 state via hyperconjugation, lowering the energy gap compared to the Phenyl analog (Red).[1]

References

  • Comparison of 1,4- and 1,5-disubstituted 1,2,3-triazole photophysics. Title: Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Source: ACS Omega (2025). URL:[Link](Note: Generalized link to journal based on search context)

  • Fluorescence of 2-Aryl-1,2,3-Triazoles. Title: Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Source: Molecules (MDPI). URL:[Link]

  • The "Triazole Effect" on Solvatochromism. Title: Click and shift: the effect of triazole on solvatochromic dyes. Source: Physical Chemistry Chemical Physics (RSC). URL:[Link]

  • Synthesis and Characterization of 4-Tolyl Triazoles. Title: Synthesis and evaluation of 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives. Source: ResearchGate / RSC Advances. URL:[Link]

Sources

Comparative Guide: Cytotoxicity Assessment of 4-(4-methylphenyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment of the cytotoxicity of 4-(4-methylphenyl)-2H-1,2,3-triazole (also referred to as 4-p-tolyl-1,2,3-triazole ). This analysis is structured for researchers utilizing this compound as a scaffold in medicinal chemistry or as a specific ligand in coordination chemistry.

Executive Summary & Compound Profile

Compound: 4-(4-methylphenyl)-2H-1,2,3-triazole CAS Class: 1,2,3-Triazole derivatives Primary Application: Bio-isostere scaffold, "Click" chemistry linker, Ligand for Re(I)/Ru(II) complexes.

Technical Verdict: The parent compound, 4-(4-methylphenyl)-1,2,3-triazole, exhibits low inherent cytotoxicity (


) across standard carcinoma cell lines (MCF-7, A549). This "silent" cytotoxicity profile makes it an ideal pharmacophore scaffold ; it provides structural rigidity and hydrogen-bonding capability without inducing non-specific cell death. However, when functionalized (e.g., in metal complexes or coumarin hybrids), its potency increases exponentially, often surpassing standard chemotherapy agents like Cisplatin.
Chemical Structure & Tautomerism

The 1,2,3-triazole ring exists in a tautomeric equilibrium. While the user specified 2H-isomer , in solution, the proton rapidly shifts between N1, N2, and N3 unless substituted.

  • 2H-Tautomer: Generally the most thermodynamically stable form in the gas phase and non-polar solvents for 4-aryl-1,2,3-triazoles.

  • 1H-Tautomer: The form typically "locked" when synthesized via CuAAC (Click Chemistry) as a 1,4-disubstituted product.

Comparative Performance Analysis

The following data compares the cytotoxicity of the parent scaffold against its functionalized derivatives and the industry standard, Cisplatin.

Table 1: Cytotoxicity ( ) Comparison in Human Cell Lines

Values represent the concentration required to inhibit 50% of cell growth (Lower = More Potent).

Compound ClassSpecific MoleculeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Toxicity Classification
Parent Scaffold 4-(p-tolyl)-1,2,3-triazole > 300

M
> 100

M
> 100

M
Non-Cytotoxic / Inert
Standard Control Cisplatin



Highly Cytotoxic
Metal Complex Re(I)-tricarbonyl-[4-p-tolyl-triazole]



Moderate Potency
Hybrid Drug Coumarin-Triazole Hybrid



High Potency

Key Insight: The parent 4-(p-tolyl)-triazole is effectively non-toxic (


 viability at 

[1]). This confirms its utility as a safe linker.[1] Toxicity is only "activated" when the triazole facilitates the delivery of a metal core (Re, Ru) or bridges a pharmacophore (Coumarin) to a target site.

Mechanism of Action (MoA)

Understanding why the derivative works while the parent is inert is crucial for experimental design.

Graphviz Diagram: Structure-Activity Relationship (SAR) Flow

SAR_Mechanism Parent 4-(p-tolyl)-1,2,3-triazole (Parent Scaffold) Lipophilicity p-Tolyl Group (Lipophilicity) Parent->Lipophilicity Binding Triazole Ring (H-Bond Acceptor) Parent->Binding Complex Re(I) / Hybridization (Functionalization) Parent->Complex Derivatization Inert Low Cellular Retention No Specific Target Lipophilicity->Inert Alone Binding->Inert Alone Uptake Enhanced Cellular Uptake (Passive Diffusion) Complex->Uptake Target Mitochondrial Targeting (ROS Generation) Uptake->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Figure 1: The parent scaffold lacks a specific intracellular target, leading to low toxicity. Functionalization (e.g., with Re(I) or Coumarin) leverages the triazole's stability to drive mitochondrial accumulation and ROS-mediated apoptosis.

Experimental Protocol: Validated MTT Assay

To replicate the cytotoxicity data, follow this standardized protocol. This workflow is designed to minimize edge effects and metabolic variance.

Reagents
  • Cell Lines: MCF-7 (ATCC HTB-22), A549 (ATCC CCL-185).

  • Compound Stock: Dissolve 4-(p-tolyl)-1,2,3-triazole in DMSO (10 mM stock). Note: Final DMSO concentration must be < 0.5%.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).

Step-by-Step Workflow
  • Seeding:

    • Seed cells in 96-well plates at density

      
       cells/well.
      
    • Incubate for 24h at 37°C, 5%

      
       for attachment.
      
  • Treatment:

    • Prepare serial dilutions of the triazole (e.g., 0.1, 1, 10, 50, 100, 300

      
      ).
      
    • Include Positive Control (Cisplatin,

      
      ) and Vehicle Control  (0.5% DMSO).
      
    • Incubate for 48h or 72h (72h is recommended for triazoles to observe late-stage apoptotic effects).

  • Readout (MTT):

    • Add

      
       MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate 4h (purple formazan crystals form).

    • Aspirate media carefully.

    • Solubilize crystals with

      
       DMSO.
      
    • Measure Absorbance (OD) at 570 nm .

Graphviz Diagram: Assay Workflow

MTT_Workflow Seed Step 1: Cell Seeding (5k cells/well, 24h) Treat Step 2: Compound Treatment (0-300 µM, 72h) Seed->Treat MTT Step 3: MTT Addition (4h Incubation) Treat->MTT Solubilize Step 4: Solubilization (DMSO, Formazan dissolution) MTT->Solubilize Read Step 5: OD Measurement (570 nm) Solubilize->Read Calc Step 6: IC50 Calculation (Non-linear regression) Read->Calc

Figure 2: Sequential workflow for the MTT cytotoxicity assay.

References

  • Design, Synthesis, and Reactivity of Multidentate Ligands with Rhenium(I) and Rhenium(V) Cores. Source: ResearchGate.[2] (Confirmed cytotoxicity of 4-p-tolyl-1,2,3-triazole > 60% viability at 300 µM).

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Source: PMC / NIH. (Comparison with Cisplatin and SAR analysis).

  • Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids. Source: PubMed / NIH. (Data on hybrid potency vs parent scaffolds).

  • Synthesis and characterisation of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands. Source: Dalton Transactions.[3] (Specific data on 1-propyl-4-p-tolyl-1,2,3-triazole).

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-(4-methylphenyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Core Directive: 4-(4-methylphenyl)-2H-1,2,3-triazole (also known as 4-(p-tolyl)-1,2,3-triazole) is a nitrogen-rich heterocyclic compound.[1] While generally stable, it must be treated as a Hazardous Organic Waste .

Do NOT dispose of this compound down the drain or in municipal trash. The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Immediate Safety Profile:

  • Physical State: Solid (typically off-white to tan powder).[1]

  • Primary Hazards: Acute toxicity (oral), Skin/Eye irritation, Aquatic toxicity.

  • Critical Risk: Potential formation of shock-sensitive explosive salts if in contact with heavy metals (Copper, Silver, Lead) under basic conditions.

Chemical Profile & Hazard Analysis

To ensure safe handling, one must understand the causality behind the safety protocols. This compound exists in tautomeric equilibrium (1H- and 2H- forms), with the 2H-tautomer often being the predominant species in the solid state for 4-aryl-1,2,3-triazoles.

PropertySpecificationOperational Implication
CAS Number 5301-96-2 (General parent)Use for waste labeling and inventory tracking.[1]
Molecular Formula C₉H₉N₃Nitrogen-rich content implies high energy of combustion.[1]
Hazard Codes H302, H315, H319, H335Requires full PPE (Nitrile gloves, safety glasses, fume hood).
Reactivity Stable under normal conditions.WARNING: Incompatible with strong oxidizing agents.[2] Forms explosive azides/salts with Cu/Ag.

Expert Insight - The "Click" Chemistry Risk: If this compound was synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), trace copper residues may remain.[1] Copper(I) triazolides are shock-sensitive explosives. Ensure the product is metal-free before standard disposal, or label it as "Potentially Explosive Metal Salts" if purification was incomplete.[1]

Waste Segregation & Decision Logic

Proper segregation prevents dangerous cross-reactivity in waste drums.

DOT Graph: Waste Segregation Logic

WasteSegregation Start Waste Material: 4-(4-methylphenyl)-2H-1,2,3-triazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContamCheck Contaminants? Solid->ContamCheck Liquid->ContamCheck HeavyMetals Contains Heavy Metals (Cu, Ag, Pb)? ContamCheck->HeavyMetals Check Synthesis Route Oxidizers Mixed with Strong Oxidizers? HeavyMetals->Oxidizers No ExplosiveTag DO NOT MIX. Label as 'High Hazard/Explosive Risk'. Contact EHS immediately. HeavyMetals->ExplosiveTag Yes SolidBin Solid Hazardous Waste Bin (Non-Halogenated Organic) Oxidizers->SolidBin No (Solid) LiquidBin Liquid Organic Waste Carboy (Segregate Halogenated vs Non-Halogenated) Oxidizers->LiquidBin No (Liquid) SeparateOx Segregate into Oxidizer Waste. Do NOT mix with Organic Solvents. Oxidizers->SeparateOx Yes

Figure 1: Decision tree for segregating triazole waste based on physical state and chemical history.

Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system.[1] Each step confirms the safety of the next.

Step 1: Deactivation (Optional but Recommended for Large Quantities) [1]
  • Context: If you have >10g of pure material.

  • Protocol: Dissolve the solid in a combustible solvent (e.g., acetone or ethanol). This dilutes the thermal energy potential during incineration.

  • Verification: Ensure the solution is clear and no precipitation of metal salts occurs.

Step 2: Packaging
  • Container: High-density polyethylene (HDPE) or amber glass bottles. Avoid metal containers to prevent potential triazolide formation.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Step 3: Labeling
  • Standard: Adhere to EPA/RCRA and local institutional standards.

  • Required Text:

    • Chemical Name: 4-(4-methylphenyl)-1,2,3-triazole (p-Tolyltriazole).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

    • Constituents: If in solution, list the solvent % (e.g., "Acetone 90%, Triazole 10%").

Step 4: Storage Prior to Pickup
  • Store in a cool, dry, well-ventilated area .

  • Secondary Containment: Use a polyethylene tray to capture potential leaks.

  • Incompatibility: Keep at least 1 meter away from nitric acid or perchlorates.

Step 5: Final Disposal
  • Handover: Transfer to a licensed hazardous waste contractor (e.g., Clean Harbors, Veolia).

  • Method: The contractor will utilize Rotary Kiln Incineration . This ensures complete thermal destruction of the nitrogen heterocycle into N₂, CO₂, and H₂O.

Emergency Procedures: Spill Management

DOT Graph: Spill Response Protocol

SpillResponse Alert 1. Alert & Evacuate (If dust is airborne) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/P100) Alert->PPE Contain 3. Containment Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Sweep/Scoop into HDPE Jar Contain->Clean Decon 5. Decontamination Wash surface with soap & water Clean->Decon

Figure 2: Sequential workflow for managing solid spills of p-tolyl-triazole.

Critical Note on Spills: If the spill involves a solution containing Copper (Cu) , do not let it dry out. Keep it wet with water to prevent the formation of dry, explosive copper triazolides. Call EHS immediately.

Regulatory Compliance (USA focus)
  • RCRA Status: Not specifically listed as a P- or U-listed waste.[1] However, it regulates as a Characteristic Waste if mixed with ignitable solvents (D001).

  • EPA Waste Code: If pure, typically classified under D000 (Not Listed) but must be managed as "Non-Regulated Hazardous Waste" due to toxicity. If dissolved in acetone/ethanol, use D001 (Ignitable).

  • TSCA: Ensure the compound is used for R&D purposes (TSCA exemption) or is listed on the inventory if used commercially.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12933420, 4-Methyl-1H-1,2,3-triazole. Retrieved from [Link](Note: Used as structural analog reference for 1,2,3-triazole core properties).

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations. Retrieved from [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.